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  • Product: (1-Methylisoquinolin-8-yl)methanamine
  • CAS: 136602-91-0

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of (1-Methylisoquinolin-8-yl)methanamine

Chemical Structure and Physicochemical Properties of (1-Methylisoquinolin-8-yl)methanamine: A Technical Guide for Rational Drug Design Executive Summary In the landscape of targeted therapeutics, the isoquinoline bicycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Structure and Physicochemical Properties of (1-Methylisoquinolin-8-yl)methanamine: A Technical Guide for Rational Drug Design

Executive Summary

In the landscape of targeted therapeutics, the isoquinoline bicyclic system has emerged as a privileged scaffold, particularly in the development of ATP-competitive protein kinase inhibitors[1]. (1-Methylisoquinolin-8-yl)methanamine (CAS: 136602-91-0) is a highly specialized molecular building block that leverages this heteroaromatic core[2]. By incorporating a strategically placed methyl group and a primary amine, this compound offers a unique set of steric and electrostatic vectors. This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and a self-validating synthetic workflow designed for medicinal chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical baseline of a fragment is critical for predicting its pharmacokinetic (PK) behavior and target engagement. The structural inclusion of an aliphatic amine on an aromatic core dictates its ionization state in physiological environments.

Table 1: Quantitative Physicochemical Data

Property Value Causality & Pharmacological Implication
CAS Number 136602-91-0 Unique identifier for procurement and QA/QC[2].
Molecular Formula C₁₁H₁₂N₂ Low molecular weight ensures high Ligand Efficiency (LE).
Molecular Weight 172.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)[3].
SMILES CC1=NC=CC2=C1C(CN)=CC=C2 Defines the 1,8-disubstitution pattern across the bridgehead.
pKa (Primary Amine) ~9.5 Highly protonated at pH 7.4, enabling strong salt-bridge formation with acidic residues (Asp/Glu) in target proteins.
pKa (Isoquinoline N) ~5.4 Remains unprotonated at pH 7.4, allowing the nitrogen lone pair to act as a critical hydrogen bond acceptor[1].
Calculated LogP ~1.6 Optimal lipophilicity balance for aqueous solubility and passive membrane permeability.

| TPSA | 38.9 Ų | Well below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration in CNS drug design. |

Structural Biology & Pharmacophore Mechanics

The pharmacological value of (1-Methylisoquinolin-8-yl)methanamine lies in its precise 3D geometry, governed by the peri-steric effect and its inherent hydrogen-bonding capabilities.

The Peri-Steric Conformational Lock In the isoquinoline ring system, positions 1 and 8 are adjacent across the bridgehead carbons (the peri positions). Substituting both positions—here, with a 1-methyl and an 8-methanamine group—induces significant steric hindrance. This clash forces the methanamine group out of coplanarity with the aromatic ring system. In rational drug design, this is a highly desirable feature: the steric lock pre-organizes the molecule into a specific bioactive conformation, drastically reducing the entropic penalty typically incurred upon binding to a target kinase.

Kinase Hinge Binding Isoquinolines are classical "hinge binders"[1]. The unprotonated nitrogen at position 2 of the isoquinoline core mimics the N1 of the adenine ring in ATP, forming a robust hydrogen bond with the backbone amide NH of the kinase hinge region[1]. Simultaneously, the protonated 8-methanamine extends into the solvent-exposed channel or the ribose-binding pocket, forming electrostatic interactions with conserved aspartate residues (such as those in the DFG motif)[3].

Pharmacophore ISO Isoquinoline Core Hinge Binder (H-Bond Acceptor) KINASE Target Kinase e.g., ROCK, PKA, PKC ISO->KINASE Binds ATP Pocket (Hinge Region) MET 1-Methyl Group Peri-Steric Lock (Conformational Control) AMINE 8-Methanamine Solvent Channel (Salt Bridge/H-Bond Donor) MET->AMINE Induces Out-of-Plane Conformation AMINE->KINASE Interacts with Asp/Glu Residues

Pharmacophore model illustrating the binding causality of the functional groups.

Self-Validating Synthetic Methodology

To ensure trustworthiness and reproducibility, the synthesis of (1-Methylisoquinolin-8-yl)methanamine must follow a rigorously validated protocol. The most robust route utilizes 8-bromo-1-methylisoquinoline as the starting material, proceeding via palladium-catalyzed cyanation followed by controlled catalytic hydrogenation.

Step 1: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to an aryl nitrile.

  • Setup: In an oven-dried Schlenk flask under N₂ atmosphere, combine 8-bromo-1-methylisoquinoline (1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Suspend the mixture in anhydrous DMF (0.2 M) and heat to 120 °C for 12 hours.

  • Causality: Zn(CN)₂ is utilized over NaCN due to its superior solubility profile in DMF and lower toxicity risk. The Pd(0) catalyst inserts into the C-Br bond, followed by transmetalation with the zinc species and reductive elimination to yield 1-methylisoquinoline-8-carbonitrile.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (M+H = 222/224) is fully replaced by the nitrile mass (M+H = 169).

  • Workup: Quench with aqueous NH₄OH to complex the toxic zinc salts. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitrile to the primary amine without over-reduction or dimerization.

  • Setup: Dissolve the purified 1-methylisoquinoline-8-carbonitrile (1.0 eq) in a solution of 7N Ammonia in Methanol (NH₃/MeOH).

  • Reaction: Add a catalytic amount of washed Raney Nickel. Pressurize the reaction vessel with H₂ gas (50 psi) and stir vigorously at room temperature for 6 hours.

  • Causality: The use of NH₃/MeOH is a critical experimental choice. During nitrile reduction, an imine intermediate is formed. Without excess ammonia, the newly formed primary amine can attack this imine, leading to unwanted secondary amine dimers. The excess ammonia shifts the equilibrium, exclusively yielding the desired primary amine.

  • Validation: Filter the mixture through a pad of Celite (Caution: Raney Ni is highly pyrophoric; do not let the filter cake dry). Concentrate the filtrate in vacuo. Confirm final purity (>95%) via Quantitative NMR (qNMR) and LC-MS (Target M+H = 173.1).

Synthesis SM 8-Bromo-1-methylisoquinoline (Starting Material) R1 Pd-Catalyzed Cyanation Zn(CN)2, Pd(PPh3)4, DMF, 120°C SM->R1 Step 1 INT 1-Methylisoquinoline-8-carbonitrile (Intermediate) R1->INT 85% Yield R2 Catalytic Hydrogenation Raney Ni, H2 (50 psi), NH3/MeOH INT->R2 Step 2 PROD (1-Methylisoquinolin-8-yl)methanamine (Final Product) R2->PROD 90% Yield QC Analytical Validation LC-MS (>95% purity), 1H-NMR PROD->QC QA/QC

Synthetic workflow for (1-Methylisoquinolin-8-yl)methanamine via cyanation and reduction.

References

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Biochemistry - ACS Publications URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Prospective Pharmacokinetic and Pharmacodynamic Profile of (1-Methylisoquinolin-8-yl)methanamine

Disclaimer: This document is a prospective analysis and technical guide for the novel chemical entity (NCE), (1-Methylisoquinolin-8-yl)methanamine. As of the date of this publication, there is no publicly available data...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is a prospective analysis and technical guide for the novel chemical entity (NCE), (1-Methylisoquinolin-8-yl)methanamine. As of the date of this publication, there is no publicly available data on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this specific molecule. The following guide is therefore a scientifically-grounded hypothesis based on the known properties of its core chemical structures—the isoquinoline scaffold and related aminomethylated compounds—and outlines a comprehensive research and development program to elucidate its therapeutic potential.

Executive Summary: A Molecule of Interest

(1-Methylisoquinolin-8-yl)methanamine represents an intriguing novel chemical entity. Its structure, featuring a substituted isoquinoline core, places it in a class of heterocyclic compounds known for a wide array of biological activities.[1][2][3] Isoquinoline derivatives are integral to numerous clinical drugs, exhibiting activities that range from anticancer to antimicrobial.[3][4] The presence of a methanamine group at the 8-position suggests potential for specific molecular interactions and a distinct metabolic profile.

This guide provides a foundational research framework for drug development professionals. It is structured not as a rigid template, but as a logical progression of inquiry, beginning with hypothesized pharmacodynamics, followed by a proposed preclinical program to define its pharmacokinetic profile and validate its mechanism of action. The causality behind each proposed experimental choice is explained to ensure a self-validating and robust investigational path.

Hypothesized Pharmacodynamic Profile

The pharmacodynamic profile of a drug describes its mechanism of action and the relationship between drug concentration and its effect.[5][6] For (1-Methylisoquinolin-8-yl)methanamine, we will hypothesize a plausible mechanism based on structure-activity relationships of similar compounds.

Proposed Mechanism of Action (MoA)

Given the prevalence of isoquinoline-based compounds as kinase inhibitors and agents that induce cellular stress responses,[7] we hypothesize that (1-Methylisoquinolin-8-yl)methanamine may act as an inhibitor of a key signaling pathway involved in cancer cell proliferation, such as a downstream effector in the PI3K/AKT/mTOR pathway or a modulator of stress-related protein kinases. The aminomethyl group could serve as a key binding motif within the ATP-binding pocket of a target kinase or interact with other critical residues.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be targeted by our compound of interest.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NCE (1-Methylisoquinolin-8-yl)methanamine NCE->AKT Inhibits

Caption: Hypothesized inhibition of the AKT signaling node by (1-Methylisoquinolin-8-yl)methanamine.

A Roadmap for Pharmacokinetic (ADME) Characterization

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[8] A favorable PK profile is critical for a successful drug candidate. The following sections outline a tiered approach to defining the ADME properties of (1-Methylisoquinolin-8-yl)methanamine.

In Silico and In Vitro ADME Profiling: The First Pass

Early-stage drug discovery relies heavily on predictive models and high-throughput in vitro assays to filter compounds with poor ADME properties, thereby reducing late-stage attrition.[9][10]

The initial step involves computational prediction of key physicochemical properties. Web-based tools like SwissADME can provide valuable insights into drug-likeness based on established rules like Lipinski's Rule of Five.[11][12]

Table 1: Predicted Physicochemical Properties (Hypothetical Data)

Parameter Predicted Value Significance
Molecular Weight ~186 g/mol Favorable for oral absorption
LogP (Lipophilicity) 2.0 - 3.0 Balanced for permeability and solubility
Topological Polar Surface Area (TPSA) < 60 Ų Suggests good cell membrane permeability

| Number of H-bond Donors/Acceptors | < 5 / < 10 | Adheres to Lipinski's rules |

The following protocols are essential for generating the first experimental data on the compound's ADME profile.

Protocol 3.1: Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance rate of the compound.

  • Methodology:

    • Incubate (1-Methylisoquinolin-8-yl)methanamine (e.g., at 1 µM) with human and rat liver microsomes (e.g., 0.5 mg/mL protein).

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality: This assay predicts how quickly the liver is likely to metabolize the drug, a key determinant of its in vivo half-life and oral bioavailability.[13]

Protocol 3.2: Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To assess the potential for drug-drug interactions.

  • Methodology:

    • Use commercially available kits for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • Incubate the compound across a range of concentrations with human liver microsomes and a specific probe substrate for each CYP isoform.

    • Measure the formation of the probe substrate's metabolite via fluorescence or LC-MS/MS.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity.

  • Causality: Strong inhibition of a major CYP enzyme can lead to dangerous interactions with co-administered drugs that are metabolized by the same enzyme.[13]

Protocol 3.3: Plasma Protein Binding (PPB) Assay

  • Objective: To determine the fraction of the drug bound to plasma proteins.

  • Methodology:

    • Use rapid equilibrium dialysis (RED) devices.

    • Add the compound to plasma (human, rat) in one chamber, and buffer in the other, separated by a semi-permeable membrane.

    • Incubate until equilibrium is reached (e.g., 4-6 hours).

    • Measure the concentration of the compound in both chambers by LC-MS/MS.

    • Calculate the percentage of the drug that is bound to plasma proteins.

  • Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's distribution and clearance.

In Vivo Pharmacokinetic Studies: The Whole-System View

Following promising in vitro data, in vivo studies in animal models are necessary to understand how the compound behaves in a complete biological system.[14]

The diagram below outlines a typical workflow for a preliminary pharmacokinetic study in rats.

In_Vivo_PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Modeling Dose_Prep Dose Formulation (e.g., in PEG/Saline) Animal_Dosing Administer to Rats (n=3-5 per group) IV Bolus & Oral Gavage Dose_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Animal_Dosing->Blood_Sampling Plasma_Prep Process to Plasma Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Bioanalysis (Quantify Drug Concentration) Plasma_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS_Analysis->PK_Modeling

Caption: Standard workflow for an initial in vivo pharmacokinetic study in rodents.

Data from the in vivo study will be used to calculate critical PK parameters.

Table 2: Key In Vivo Pharmacokinetic Parameters (Hypothetical Data from Rat Study)

Parameter Intravenous (IV) Oral (PO) Definition & Significance
Cmax (ng/mL) N/A 850 Maximum observed plasma concentration.
Tmax (h) N/A 1.0 Time to reach Cmax, indicates absorption rate.[15]
AUC (ng*h/mL) 2500 1250 Area Under the Curve; total drug exposure.
(h) 4.5 4.7 Half-life; time for plasma concentration to decrease by 50%.
CL (mL/min/kg) 15 N/A Clearance; volume of plasma cleared of drug per unit time.
Vd (L/kg) 2.5 N/A Volume of Distribution; extent of drug distribution into tissues.

| F (%) | N/A | 50 | Bioavailability; fraction of oral dose reaching systemic circulation. |

  • Causality and Interpretation: A moderate half-life (t½) of ~4.5 hours suggests the potential for once or twice-daily dosing. A bioavailability (F) of 50% would be considered promising for an early-stage oral drug candidate. The volume of distribution (Vd) greater than total body water suggests some tissue distribution.

Bridging PK and PD: The Path to Efficacy

The ultimate goal is to establish a clear relationship between the drug's concentration in the body (PK) and its pharmacological effect (PD). This PK/PD relationship is fundamental to selecting a safe and effective dosing regimen for clinical trials.[8]

Target Engagement and In Vivo Efficacy Models

Once a PK profile is established, in vivo studies in disease models (e.g., tumor xenograft models for an anticancer agent) are performed. Dosing schedules are designed based on the PK data to maintain drug concentrations above the target IC50 value determined in in vitro cellular assays.

Protocol 4.1: Xenograft Efficacy Study

  • Objective: To determine if the compound can inhibit tumor growth in a living animal.

  • Methodology:

    • Implant human cancer cells (selected based on in vitro sensitivity) into immunocompromised mice.

    • Once tumors are established, randomize mice into vehicle control and treatment groups.

    • Dose the treatment group with (1-Methylisoquinolin-8-yl)methanamine based on PK data (e.g., 20 mg/kg, once daily by oral gavage).

    • Measure tumor volume and body weight regularly for a set period (e.g., 21 days).

    • At the end of the study, collect tumors and plasma for analysis.

  • PK/PD Link: Plasma samples can be analyzed to confirm drug exposure levels, while tumor tissue can be analyzed for biomarkers of target engagement (e.g., a decrease in phosphorylated AKT) to directly link the drug's presence to its biological effect at the site of action.

Conclusion and Future Directions

This guide presents a hypothetical but scientifically rigorous framework for the initial investigation of (1-Methylisoquinolin-8-yl)methanamine. The proposed workflow, from in silico prediction to in vivo efficacy, provides a clear and logical path to understanding the compound's therapeutic potential. The core principles of establishing a sound ADME profile and then linking it to a plausible pharmacodynamic effect are paramount. The data generated through these studies will be critical for making informed decisions about the continued development of this novel chemical entity.

References

  • Dr. Oracle. (2025, September 3). What is the mechanism of action of methenamine?
  • WebMD. (2024, September 9). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Clinicaltrials.eu. METHENAMINE – Application in Therapy and Current Clinical Research.
  • Wikipedia. Methenamine.
  • Patsnap Synapse. (2024, July 17).
  • PMC. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Unknown Source. Pharmacokinetics and pharmacodynamics of the benzylisoquinolinium muscle relaxants.
  • Unknown Source. Molecular Docking and ADME Analysis of the novel compound [(Z)-1a,5.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Unknown Source. Pharmacodynamics L1.
  • Unknown Source. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • PMC.
  • Unknown Source. (2010, November 15). Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA.
  • PubMed. (2014, April 10).
  • SEKISUI MEDICAL CO., LTD. Screening Study.
  • ResearchGate. Improving Early Drug Discovery through ADME Modelling.
  • Longdom Publishing. The Role of Pharmacodynamics in Drug Discovery and Development.
  • Journal of Advanced Scientific Research. IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI.
  • Reactome. Drug ADME.
  • Benchchem. Technical Support Center: Synthesis of 4-Methylisoquinolin-8-amine.
  • Novalix.
  • PMC.
  • Longdom Publishing. Significance and its Characteristics of Pharmacodynamics.
  • MDPI. (2022, November 29). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
  • European Medicines Agency (EMA). Clinical pharmacology and pharmacokinetics: questions and answers.
  • Open Access Journals. (2013, December 10).
  • Reaction Biology. (2024, February 13). Development of Potent Mcl‑1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen.
  • Ukrainian Chemistry Journal. (2024, February 26).
  • CRELUX. One-Stop Target-to-Hit Drug Discovery Solutions.
  • Cronicon. (2021, July 31).
  • ResearchGate. (2025, August 6). Synthesis and studies of biological activity of new 8-{[(adamant-1-yl)
  • PMDA. 英語論文 | 独立行政法人 医薬品医療機器総合機構.
  • News & Announcements. Characterizing Novel Targets of the Anti Apoptotic Protein Mcl 1. Mcl 1*.

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Protocols & Analytical Methods

Method

Application Note: Comprehensive 1H and 13C NMR Spectroscopy Characterization of (1-Methylisoquinolin-8-yl)methanamine

Foundational Principles and Strategic Overview (1-Methylisoquinolin-8-yl)methanamine belongs to the isoquinoline class of N-heterocycles, a scaffold of significant interest in medicinal chemistry and materials science.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principles and Strategic Overview

(1-Methylisoquinolin-8-yl)methanamine belongs to the isoquinoline class of N-heterocycles, a scaffold of significant interest in medicinal chemistry and materials science.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and NMR spectroscopy is the most powerful tool for this purpose in the solution state. This guide moves beyond a simple recitation of data, focusing instead on the predictive logic and experimental strategy required for a robust characterization.

The core of our approach is to dissect the molecule into its distinct spin systems: the substituted pyridine ring, the fused benzene ring, the C1-methyl group, and the C8-aminomethyl substituent. By understanding the expected electronic environment of each proton and carbon nucleus, we can predict their approximate chemical shifts and coupling patterns, which then allows for confident assignment of the experimental data.

cluster_0 Strategic Workflow for NMR Characterization Prep Sample Preparation (Analyte + Deuterated Solvent) Acq Data Acquisition (1H, 13C{1H} Spectra) Prep->Acq Process Data Processing (FT, Phasing, Calibration) Acq->Process Analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) Process->Analyze Assign Structural Assignment (Correlate Data to Structure) Analyze->Assign Validate Validation (Confirm with 2D NMR if needed) Assign->Validate

Caption: High-level workflow for NMR structural elucidation.

Detailed Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are designed to yield high-resolution, artifact-free spectra.

Protocol 2.1: Sample Preparation

The objective is to create a homogeneous, particle-free solution at a concentration that balances signal-to-noise (S/N) with potential line broadening effects.

Rationale for Solvent Selection: A deuterated solvent is essential for three primary reasons:

  • To Prevent Signal Overlap: It eliminates large solvent signals from the ¹H NMR spectrum that would otherwise obscure the analyte's resonances.

  • To Provide a Field-Frequency Lock: The spectrometer uses the deuterium (²H) signal to stabilize the magnetic field, ensuring high stability and reproducibility during data acquisition.[2][3]

  • As a Chemical Shift Reference: The residual protonated solvent peak (e.g., CHCl₃ in CDCl₃) provides a well-known reference point for calibrating the chemical shift axis.[4]

Chloroform-d (CDCl₃) is recommended as the initial solvent due to its excellent ability to dissolve a wide range of organic compounds and its relative chemical inertness.[2][5] If solubility is an issue, DMSO-d₆ is a suitable alternative, though it may require heating to remove residual water.

Step-by-Step Procedure:

  • Weighing the Analyte:

    • For ¹H NMR, accurately weigh 5-15 mg of (1-Methylisoquinolin-8-yl)methanamine into a clean, dry vial.[6][7]

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Use 20-50 mg of the analyte.[6][8]

  • Solvent Addition:

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[5][6] This volume ensures a sufficient sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper magnetic field shimming.[8]

  • Dissolution:

    • Gently swirl or vortex the vial to completely dissolve the sample. A brief application of sonication may aid dissolution, but avoid prolonged exposure which could heat the sample.

  • Filtration and Transfer:

    • To ensure a homogeneous magnetic field, the solution must be free of any particulate matter.[7][8] Draw the solution into a glass Pasteur pipette plugged with a small piece of cotton or glass wool and transfer it into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling:

    • Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.[7]

Protocol 2.2: NMR Data Acquisition

These parameters are for a typical 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans (NS): 16 to 64 (sufficient for concentrations >5 mg/mL)

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~4 seconds

    • Spectral Width (SW): 20 ppm (-2 to 18 ppm)

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

    • Number of Scans (NS): 1024 to 4096 (adjust based on concentration and desired S/N)

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~1.5 seconds

    • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

Spectral Analysis and Structural Assignment

The following data and assignments are based on predictive models and established spectral data for isoquinoline and amine derivatives.[9][10][11]

mol mol label Figure 1. Structure and IUPAC numbering of (1-Methylisoquinolin-8-yl)methanamine.

Caption: Structure of (1-Methylisoquinolin-8-yl)methanamine.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, aminomethyl, and methyl protons. The amine (NH₂) protons often appear as a broad singlet due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange; their chemical shift is highly dependent on concentration and solvent.[12][13]

Table 1: Predicted ¹H NMR Data and Assignments

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~8.35dJ = 5.81HH-3Typical chemical shift for a proton α to the nitrogen in a pyridine-like ring. Coupled to H-4.
~7.80dJ = 7.81HH-5Aromatic proton ortho to the ring fusion, deshielded. Coupled to H-6.
~7.65tJ = 7.61HH-6Aromatic proton coupled to both H-5 and H-7 (ortho couplings).
~7.50dJ = 7.41HH-7Aromatic proton ortho to the aminomethyl group. Coupled to H-6.
~7.40dJ = 5.81HH-4Aromatic proton β to the nitrogen. Coupled to H-3.
~4.10s-2HH-1' (CH₂NH₂)Methylene protons adjacent to an aromatic ring and an amine group.
~2.80s-3HH-1'' (CH₃)Methyl group attached to an sp² carbon of the heterocyclic ring.
~1.70br s-2HNH₂Exchangeable protons of the primary amine, often broad.

Note: d = doublet, t = triplet, s = singlet, br s = broad singlet.

Justification of Aromatic Assignments:

  • The protons on the pyridine ring (H-3, H-4) and the benzene ring (H-5, H-6, H-7) form distinct spin systems.

  • H-3 is typically the most downfield of the pyridine-type protons due to its position alpha to the electronegative nitrogen.

  • The H-5, H-6, and H-7 protons form a three-spin system. The signal for H-6 appears as a triplet due to approximately equal ortho coupling to H-5 and H-7 (~7-8 Hz).[14][15] H-5 and H-7 consequently appear as doublets.

¹³C NMR Spectrum Analysis (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 10 carbons of the isoquinoline core and the two substituent carbons.

Table 2: Predicted ¹³C NMR Data and Assignments

Chemical Shift (δ, ppm)AssignmentRationale
~159.5C-1Quaternary carbon adjacent to nitrogen, significantly deshielded.
~142.0C-3CH carbon α to nitrogen.
~136.5C-8aQuaternary carbon at the ring junction.
~135.0C-8Aromatic carbon bearing the aminomethyl substituent.
~130.0C-6Aromatic CH carbon.
~128.5C-4aQuaternary carbon at the ring junction.
~127.5C-5Aromatic CH carbon.
~127.0C-7Aromatic CH carbon.
~121.0C-4Aromatic CH carbon β to nitrogen.
~45.0C-1' (CH₂NH₂)Aliphatic carbon attached to a nitrogen and an aromatic ring.
~24.0C-1'' (CH₃)Aliphatic carbon of the methyl group attached to the aromatic system.

Justification of Carbon Assignments:

  • Quaternary carbons (C-1, C-4a, C-8a) are identified by their lack of signal in a DEPT-135 experiment and their typically sharper appearance.

  • C-1 is the most downfield quaternary carbon due to its direct attachment to the electronegative nitrogen atom.

  • The aliphatic carbons (C-1' and C-1'') are found in the upfield region of the spectrum (< 50 ppm), consistent with sp³ hybridized carbons.[11][16]

Conclusion and Further Validation

The combination of ¹H and ¹³C NMR spectroscopy, guided by the protocols and analysis presented herein, provides a powerful and definitive method for the structural characterization of (1-Methylisoquinolin-8-yl)methanamine. The predicted chemical shifts and coupling patterns are consistent with the proposed structure. For absolute confirmation, especially in cases of potential isomerism, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be employed to unambiguously map the connectivity of the entire molecule.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. allanchem.com.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. resolvemass.com.
  • Sigma-Aldrich. NMR Solvents. sigmaaldrich.com.
  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). studymind.co.uk.
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. cif.
  • Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. simsonpharma.com.
  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Max T. Rogers NMR Facility, Michigan State University.
  • University of California, Berkeley. (2023, August 29).
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University College London.
  • Royal Society of Chemistry.
  • Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry.
  • Fiveable. (2025, August 15). Spectroscopy of Amines. fiveable.me.
  • Kaczor, A. A., et al. (2014).
  • Li, J., et al. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
  • ResearchGate. (2025, August 6). Theoretical NMR spectroscopy of N-heterocyclic carbenes and their metal complexes.
  • National Science Foundation.
  • Esteves, A. P., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. esa-ipb.pt.
  • Dorn, H. C., et al. (2022, June 22). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Royal Society of Chemistry.
  • Balkau, F., et al. (1971, November 1). Long-range couplings in the N.M.R. spectra of isoquinolines. ConnectSci.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • University of Puget Sound.
  • Reddit. (2024, March 7). Predict 1 H-NMR. reddit.com.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Doc Brown's Chemistry. (2025, November 17). 13C nmr spectrum of methylamine. docbrown.info.

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Application

Application Notes and Protocols for Cell Culture: (1-Methylisoquinolin-8-yl)methanamine

A Guide to the Preparation and Handling of Stock Solutions for In Vitro Research Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Preparation and Handling of Stock Solutions for In Vitro Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of (1-Methylisoquinolin-8-yl)methanamine for use in cell culture applications. Due to the novelty of this compound, specific physicochemical data are not extensively available. Therefore, this guide synthesizes established best practices for handling novel small molecule compounds, with a focus on ensuring experimental reproducibility, minimizing solvent-induced artifacts, and maintaining the integrity of the compound. The protocols outlined herein are designed to be a validated starting point, and we strongly recommend that researchers perform compound-specific validation in their experimental systems.

Introduction: The Criticality of Proper Stock Solution Preparation

(1-Methylisoquinolin-8-yl)methanamine is a novel heterocyclic amine with potential applications in various areas of cell biology and drug discovery. As with any new chemical entity, establishing a robust protocol for its solubilization and storage is the first step toward obtaining meaningful biological data. This application note will guide the user through solvent selection, the preparation of a high-concentration primary stock solution, and the subsequent creation of working solutions for cell culture experiments.

Scientific Principles and Considerations

The preparation of a small molecule stock solution is a multi-step process, with each step having a direct impact on the quality of the final solution.

Solvent Selection: The Universal Challenge of Solubility

Many organic small molecules, including those with heterocyclic structures like (1-Methylisoquinolin-8-yl)methanamine, exhibit poor solubility in aqueous solutions such as cell culture media.[1] Therefore, an organic solvent is typically required to create a concentrated stock solution.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for preparing stock solutions of small molecules for biological assays.[2][3] Its high solvating power for a broad range of compounds and its miscibility with water make it an ideal choice.[2][3] However, it is important to be aware that DMSO can have biological effects on its own, and it is crucial to keep the final concentration in cell culture low (typically ≤ 0.5%) to avoid cytotoxicity.[1][2]

  • Ethanol: For some compounds, ethanol can be an effective alternative to DMSO.[4] Similar to DMSO, the final concentration of ethanol in the cell culture medium should be minimized.

  • Aqueous Buffers: For compounds that are salts (e.g., hydrochloride salts), solubility in aqueous buffers like PBS may be possible.[5]

For (1-Methylisoquinolin-8-yl)methanamine, given its chemical structure, high-purity, anhydrous DMSO is the recommended starting solvent.

Compound Integrity and Storage

The stability of a small molecule in solution is paramount. Factors that can affect stability include:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.[2] It is best practice to aliquot the primary stock solution into single-use volumes.[6]

  • Temperature: Most stock solutions are best stored at -20°C or -80°C to slow down potential degradation.[2]

  • Light and Air Exposure: Some compounds are sensitive to light and oxidation.[7] Storing stock solutions in amber vials and under an inert gas can mitigate these effects.

The Importance of Vehicle Controls

Due to the potential for the solvent to influence cellular processes, it is imperative to include a "vehicle control" in all experiments.[1] This control consists of treating cells with the same final concentration of the solvent (e.g., DMSO) as is present in the highest concentration of the test compound. This allows the researcher to distinguish the effects of the compound from any effects of the solvent itself.

Quantitative Data Summary

As specific data for (1-Methylisoquinolin-8-yl)methanamine is not available, the following table provides general guidelines for the use of DMSO in cell culture.

ParameterRecommended Value/PracticeSource(s)
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[2][3]
Typical Stock Concentration 10 mM[2]
Final DMSO Concentration in Cell Culture ≤ 0.5% (general cell lines)[2][6]
≤ 0.1% (primary or sensitive cells)[2]
Short-Term Storage of Stock Solution -20°C (up to 3 months)[8]
Long-Term Storage of Stock Solution -80°C[6]

Experimental Workflow and Protocols

Visual Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage cluster_2 Application weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Transfer to sterile tube vortex 3. Vortex/Sonicate to Solubilize dissolve->vortex Add calculated volume aliquot 4. Aliquot into Single-Use Vials vortex->aliquot Ensure complete dissolution store 5. Store at -20°C or -80°C aliquot->store Minimize freeze-thaw cycles dilute 6. Prepare Working Solution in Media store->dilute Thaw one aliquot treat 7. Treat Cells dilute->treat

Caption: Workflow for preparing and using a small molecule stock solution.

Protocol for Preparation of a 10 mM Stock Solution of (1-Methylisoquinolin-8-yl)methanamine in DMSO

Materials:

  • (1-Methylisoquinolin-8-yl)methanamine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the Required Mass:

    • The molecular weight of (1-Methylisoquinolin-8-yl)methanamine (C₁₁H₁₂N₂) is 172.24 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 172.24 g/mol x 1000 mg/g = 1.7224 mg

  • Weighing the Compound:

    • Before opening, allow the vial of the compound to equilibrate to room temperature to prevent condensation.

    • In a chemical fume hood, carefully weigh out the calculated mass of (1-Methylisoquinolin-8-yl)methanamine and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.[2]

    • Visually inspect the solution against a light source to ensure that all solid material has dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2] Gentle warming to 37°C can also aid dissolution, but be cautious as heat can degrade some compounds.[8]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. This is crucial to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6][8]

Protocol for Preparing Working Solutions
  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Dilution in Cell Culture Medium:

    • Dilute the stock solution into your pre-warmed cell culture medium to achieve the desired final concentration.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • This is a 1:1000 dilution.

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Mix the working solution thoroughly by gentle pipetting or brief vortexing.

  • Immediate Use:

    • It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for extended periods unless stability has been confirmed.[8]

Mandatory Validation by the Researcher

Given the lack of specific data for (1-Methylisoquinolin-8-yl)methanamine, the following validation steps are essential:

Solubility Confirmation
  • Prepare the highest desired concentration of your stock solution and visually confirm complete dissolution. If precipitation occurs upon dilution into aqueous media, you may need to lower the stock concentration or consider alternative solvents.[8]

Cytotoxicity Assessment
  • Before conducting functional assays, determine the cytotoxic concentration range of (1-Methylisoquinolin-8-yl)methanamine on your specific cell line(s).

  • Perform a dose-response experiment (e.g., using an MTT or other viability assay) with a broad range of concentrations.

  • Also, test the effect of the corresponding DMSO concentrations (vehicle control) to ensure that any observed cytotoxicity is due to the compound and not the solvent.[1]

Conceptual Interaction Pathway

As the specific molecular target of (1-Methylisoquinolin-8-yl)methanamine is unknown, the following diagram illustrates a generalized concept of a small molecule interacting with a cell to elicit a biological response.

G cluster_0 Cellular Interior compound (1-Methylisoquinolin-8-yl)methanamine Small Molecule receptor Cellular Target (e.g., Receptor, Enzyme) compound->receptor Binding/Interaction cell_membrane Cell Membrane signaling Signaling Cascade (e.g., Kinase activation) receptor->signaling Activation/Inhibition response Biological Response (e.g., Gene expression change, Apoptosis) signaling->response Signal Transduction

Caption: Generalized pathway of a small molecule interacting with a cell.

Safety and Handling Precautions

  • Always handle (1-Methylisoquinolin-8-yl)methanamine in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for this compound for specific handling and disposal information.

  • DMSO can facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO solutions.

References

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Lorenzen, E., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 36(11), 1738-1743. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • NIST. (n.d.). methylamine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Retrieved from [Link]

  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Retrieved from [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (2015). How can I increase the solubility of a compound for an MTT assay?. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. PubMed Central. Retrieved from [Link]

  • CHEMBASE. (n.d.). 化合物名 CAS No. 医薬原料事業部・精密化学品事業部 取扱製品リスト. Retrieved from [Link]

  • (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

  • ScienceDirect. (2024). In silico and in vitro chemometrics, cell toxicity and permeability of naringenin 8-sulphonate and derivatives. Retrieved from [Link]

  • (n.d.). Methanamine Solubilities 1. Methanamine (Methylamine); CHsN; Gerrard, w. 2. N,N-Dimethylformamide; C3H7NO; Temperature, pressure. Retrieved from [Link]

  • NextSDS. (n.d.). (isoquinolin-5-yl)methanamine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Effect of pH on the stability of methacholine chloride in solution. PubMed. Retrieved from [Link]

  • (n.d.). Cell Culture-Related Products Catalog. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Characterization of mammalian cell culture raw materials by combining spectroscopy and chemometrics. PubMed. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • Google Patents. (n.d.). US6048728A - Cell culture medium for enhanced cell growth, culture longevity, and product expression.
  • Cell Culture Technologies. (n.d.). Cell Culture Technologies | From a new perspective. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of (1-Methylisoquinolin-8-yl)methanamine in Aqueous Buffers

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results, sudden precipitation, or poor bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results, sudden precipitation, or poor bioavailability when working with lipophilic basic amines.

Formulating (1-Methylisoquinolin-8-yl)methanamine in aqueous environments presents a classic physicochemical challenge. The molecule possesses a highly hydrophobic aromatic core coupled with a charged primary amine, leading to complex solvation dynamics. This guide provides field-proven, self-validating methodologies to ensure your compound remains fully dissolved and biologically available in your assays.

Part 1: Physicochemical Profiling (The Causality of Insolubility)

Before attempting to dissolve a compound, you must understand the thermodynamic and acid-base forces governing its behavior. The solubility of (1-Methylisoquinolin-8-yl)methanamine is dictated by two distinct ionizable centers:

  • The Isoquinoline Nitrogen: Weakly basic, with a pKa of approximately 5.14[1].

  • The Methanamine Group: A primary amine that is moderately basic, with an estimated pKa around 9.0–9.5[2].

At a physiological pH of 7.4, the methanamine group is protonated (cationic), while the lipophilic isoquinoline core remains neutral[3]. This amphiphilic-like state makes the molecule highly susceptible to "salting out" in the presence of specific buffer ions.

Table 1: Physicochemical Properties Governing Aqueous Solvation
PropertyEstimated ValueImpact on Aqueous Formulation
LogP (Octanol/Water) ~2.1 - 2.5High lipophilicity drives hydrophobic aggregation and micelle formation in water[4].
pKa 1 (Isoquinoline N) ~5.14Neutral at pH 7.4; requires an acidic vehicle (pH < 4.0) for dual protonation and maximum solubility.
pKa 2 (Methanamine) ~9.2Cationic at pH 7.4; highly prone to forming insoluble crystalline salts with multivalent buffer anions (e.g., phosphates)[5].
Dissolution Kinetics Slow (Free Base)The free base powder forms localized hydrophobic aggregates upon contact with neutral water, delaying complete solvation.

Part 2: Troubleshooting Guide & FAQs

Q1: I dissolved (1-Methylisoquinolin-8-yl)methanamine in DMSO at 10 mM, but when I dilute it into PBS (Phosphate-Buffered Saline) for my cell assay, it immediately turns cloudy. Why? A1: This is a textbook example of insoluble ion-pair formation. Phosphate buffers contain multivalent anions ( HPO42−​ , H2​PO4−​ ). The protonated primary amine of your compound interacts with these multivalent phosphates to form a highly stable, poorly soluble salt[5]. Furthermore, the rapid solvent shift from DMSO to water causes the hydrophobic isoquinoline cores to self-associate before they can be properly hydrated. Solution: Avoid phosphate buffers entirely for this class of compounds. Switch to a zwitterionic Good's buffer like HEPES or Tris, which utilize monovalent or sterically hindered counterions that do not readily precipitate basic amines.

Q2: My downstream assay strictly requires PBS. How can I keep the compound in solution at pH 7.4? A2: If PBS is unavoidable, you must lower the thermodynamic barrier to hydration by using a solubilizing carrier. We recommend supplementing your PBS with 5–10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin features a hydrophobic cavity that encapsulates the lipophilic isoquinoline core, leaving the charged methanamine exposed to the aqueous environment. This steric shielding prevents molecule-to-molecule aggregation and protects the amine from bulk precipitation with phosphate ions.

Q3: Does the pH of my concentrated stock solution matter if I am just going to dilute it 1:1000 into a neutral buffer anyway? A3: Absolutely. The dissolution kinetics of the free base form are notoriously slow. If you attempt to dissolve the solid directly into a neutral buffer, the surface of the powder forms a localized hydrophobic barrier. You should prepare your primary aqueous stock in a mildly acidic vehicle (e.g., 0.1 M HCl) where both nitrogen atoms are protonated. When this acidic stock is diluted into your working buffer, the buffer's capacity will easily absorb the minor pH shift, but the compound will remain kinetically trapped in solution.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your biological assay unless the validation steps are passed.

Protocol A: Preparation of a 10 mM Master Stock Solution (DMSO/Acidic Hybrid)

Objective: Create a stable, highly concentrated stock that maximizes protonation and resists freeze-thaw precipitation.

  • Weighing: Weigh out exactly 1.72 mg of (1-Methylisoquinolin-8-yl)methanamine (free base).

  • Initial Solvation: Add 500 µL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 30 seconds. Causality: DMSO rapidly solvates the lipophilic isoquinoline core, disrupting the crystal lattice.

  • Acidification: Add 500 µL of 0.1 M HCl (aqueous). Causality: The addition of acid protonates both the isoquinoline and methanamine nitrogens, converting the compound into a highly soluble dihydrochloride salt in situ.

  • Validation (Critical): Sonicate the solution in a water bath at 37°C for 5 minutes. The solution must be optically clear. Centrifuge at 10,000 x g for 5 minutes, then carefully inspect the bottom of the tube for a micro-pellet. If no pellet exists, the stock is validated.

  • Storage: Aliquot into amber glass vials (to prevent the surface adsorption common with polypropylene plastics) and store at -20°C.

Protocol B: Formulation for In Vitro Assays (Target: 10 µM in Aqueous Buffer)

Objective: Dilute the Master Stock into a physiological buffer without inducing nucleation.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer supplemented with 150 mM NaCl, adjusted to pH 7.4.

  • Carrier Addition: Add 5% (w/v) HP-β-CD to the HEPES buffer and stir until completely dissolved.

  • Thermal Equilibration: Warm the 10 mM Master Stock (from Protocol A) to room temperature to prevent cold-shock precipitation.

  • Dropwise Addition: While vigorously vortexing the HEPES buffer, add the Master Stock dropwise (1 µL of stock per 1 mL of buffer). Causality: Vigorously mixing during addition prevents localized high concentrations of the drug, which is the primary driver of nucleation and subsequent precipitation.

  • Validation (Critical): Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer blanked with pure buffer. An OD600 > 0.01 indicates colloidal aggregation. A successful formulation will yield an OD600 of ≤ 0.005.

Part 4: Visualizations of Solvation Dynamics

ProtonationStates Acidic pH < 4.0 Dual Protonated (Maximum Solubility) Physiological pH 7.4 Mono Protonated (Amine) (Aggregation Risk) Acidic->Physiological + OH⁻ Physiological->Acidic + H⁺ Basic pH > 10.0 Free Base (Insoluble / Precipitates) Physiological->Basic + OH⁻ Basic->Physiological + H⁺

Figure 1: pH-dependent protonation states of (1-Methylisoquinolin-8-yl)methanamine.

FormulationWorkflow Start Solid Compound (1-Methylisoquinolin-8-yl)methanamine Dissolve Dissolve in DMSO + 0.1M HCl (1:1 v/v) to 10 mM Start->Dissolve CheckBuffer Is Phosphate Buffer (PBS) Required? UseHEPES Use HEPES/Tris Buffer (Monovalent Anions) CheckBuffer->UseHEPES No UsePBS Use PBS + 5% HP-β-CD (Cyclodextrin Carrier) CheckBuffer->UsePBS Yes Dilute Dropwise Dilution under Vigorous Vortexing UseHEPES->Dilute UsePBS->Dilute Dissolve->CheckBuffer Validate Validate via OD600 (Target: < 0.01) Dilute->Validate

Figure 2: Decision tree and workflow for formulating lipophilic basic amines in aqueous buffers.

References

  • Isoquinoline - Physical and Chemical Properties. Grokipedia / PubChem.[Link]

  • Isoquinoline. Wikipedia.[Link]

  • Quantitative Analysis of Phosphate Precipitates and Cationic/Neutral Aggregates of 25 Basic Drugs. ResearchGate.[Link]

  • Identification of the 4-Position of 3-Alkynyl and 3-Heteroaromatic Substituted Pyridine Methanamines as a Key Modification Site... Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Optimization

Troubleshooting common impurities during (1-Methylisoquinolin-8-yl)methanamine crystallization

Answering the user's request.## Technical Support Center: (1-Methylisoquinolin-8-yl)methanamine Crystallization Welcome to the technical support center for the crystallization of (1-Methylisoquinolin-8-yl)methanamine. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: (1-Methylisoquinolin-8-yl)methanamine Crystallization

Welcome to the technical support center for the crystallization of (1-Methylisoquinolin-8-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. As a molecule featuring a basic amine and a heterocyclic aromatic core, its crystallization can be influenced by a unique set of process-related and degradation impurities. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions - Impurity Identification & Initial Troubleshooting

This section addresses the initial signs of impurity and common crystallization failures.

Q1: My isolated (1-Methylisoquinolin-8-yl)methanamine product has a brownish or yellowish tint, even after initial purification. What is the likely cause?

A1: A brownish or yellowish discoloration in nitrogen-containing heterocyclic compounds like isoquinolines is often an indicator of degradation, specifically oxidation.[1] Amines, in general, are susceptible to air oxidation, which can produce colored impurities over time, especially if exposed to light or stored under inappropriate conditions.[2] While process-related impurities can also impart color, oxidation is a common and often overlooked culprit.

Q2: I'm not getting any crystals to form after cooling my solution. What are the most common reasons for complete crystallization failure?

A2: This is a frequent issue in crystallization and typically points to one of three primary causes:

  • Excessive Solvent: This is the most common reason for crystallization failure.[3] If too much solvent is used, the solution may never reach the necessary level of supersaturation upon cooling for nucleation to occur.[4]

  • Inhibited Nucleation: Crystal formation requires an initial "seed" or nucleation site.[5][6] If the solution is very clean and the glassware is perfectly smooth, spontaneous nucleation can be kinetically hindered, resulting in a supersaturated solution that fails to crystallize.[3][4]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[4][7]

Q3: Instead of solid crystals, my product separated from the solution as an oil. What does "oiling out" mean and how can I prevent it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high, leading to the formation of a liquid phase instead of a solid crystal lattice.[4] This phenomenon is particularly common under these conditions:

  • High Impurity Load: Impurities can disrupt the crystal lattice formation, depressing the melting point of the mixture and promoting the formation of an oil.[3][4]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[4]

  • Poor Solvent System: The boiling point of the solvent may be too high relative to the melting point of the solute.[3]

To prevent oiling out, try using a larger volume of solvent, employing a slower cooling rate, or switching to a different solvent system.[4] Further purification of the crude material before crystallization is also highly recommended.[4]

Q4: My crystallization produced a very fine powder, not the well-defined crystals I need for characterization. What went wrong?

A4: The formation of a microcrystalline powder is typically the result of rapid crystallization.[8] When nucleation happens too quickly and at too many points simultaneously, the crystals do not have time to grow to a larger size.[4] This often happens when a solution is cooled too fast or when it is excessively supersaturated. While this may result in a high yield, the purity is often compromised because impurities get trapped in the rapidly forming solid.[8] To achieve larger crystals, the rate of crystallization must be slowed down by using slightly more solvent or by cooling the solution more gradually.[8]

Part 2: Advanced Purification & Optimization Protocols

This section provides detailed methodologies for tackling persistent purity issues.

Q5: My analysis (HPLC, LC-MS) shows several process-related impurities that are co-crystallizing with my product. How can I remove them?

A5: Given that (1-Methylisoquinolin-8-yl)methanamine is a basic compound, an acid-base extraction is a highly effective method to separate it from non-basic or weakly basic impurities.[9][10] This technique leverages the ability of the primary amine to be protonated and become water-soluble, leaving neutral organic impurities behind in the organic phase.

Protocol 1: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude (1-Methylisoquinolin-8-yl)methanamine in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl) two to three times. The target amine will be protonated to its ammonium salt and move into the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" by extracting the combined aqueous layer with a fresh portion of the organic solvent (DCM or EtOAc) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the pH is greater than 12 to deprotonate the ammonium salt and regenerate the free amine.[9] The free amine will often precipitate or form an oily layer.

  • Final Extraction: Extract the free amine back into a fresh organic solvent (DCM or EtOAc) three times.

  • Drying and Concentration: Combine the final organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, non-protonated amine.[9]

cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Organic Solvent (Amine + Neutral Impurities) Organic_Impurities Neutral Impurities in Organic Solvent Protonated_Amine Protonated Amine in Aqueous Acid Crude->Protonated_Amine Extract with 1M HCl Pure_Amine_Org Purified Amine in Organic Solvent Protonated_Amine->Crude Free_Amine_Aq Free Amine in Aqueous Base Protonated_Amine->Free_Amine_Aq Add 6M NaOH (pH > 12) Free_Amine_Aq->Pure_Amine_Org

Caption: Workflow for Acid-Base Purification.

Q6: I have purified my compound, but I am still struggling with the crystallization step. How do I select the right solvent system?

A6: Solvent selection is the most critical parameter in crystallization.[7] The ideal solvent will dissolve your compound completely at its boiling point but poorly at room temperature or below. For (1-Methylisoquinolin-8-yl)methanamine, a two-solvent (or mixed-solvent) system is often highly effective. This involves a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is not.[11]

Solvent Selection Table for (1-Methylisoquinolin-8-yl)methanamine
Solvent CategoryExamplesRole & Rationale
Good Solvents (Polar/Protic)Methanol, Ethanol, Isopropanol (IPA), AcetoneThe polar amine and nitrogen heterocycle will have good solubility in these polar solvents, especially when heated.
Poor Solvents (Non-polar/Anti-solvents)Hexanes, Heptane, Diethyl Ether, Methyl tert-butyl ether (MTBE)These non-polar solvents are poor solvents for the polar target compound and are used to induce precipitation from a solution in a "good" solvent.[11][12]
Intermediate Solvents Dichloromethane (DCM), Ethyl Acetate (EtOAc), TolueneThese can sometimes be used in single-solvent systems, but are often part of a mixed-solvent pair. Solubility is moderate.
Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the purified compound in the minimum amount of a hot "good" solvent (e.g., IPA).[13] Add the solvent portion-wise with heating and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Induce Saturation: While the solution is still hot, add a "poor" solvent (e.g., heptane) dropwise until you observe persistent cloudiness (turbidity).[11] This indicates the solution is saturated. If you add too much, re-clarify the solution by adding a few drops of the hot "good" solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[8]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvents.

Caption: Troubleshooting Decision Tree for Crystallization.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • SynThink. (n.d.). Isoquinoline EP Impurities & USP Related Compounds.
  • BenchChem. (2025). "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues.
  • Crystallography Department, University of Geneva. (n.d.). Guide for crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Davies, I. W. (2005). Product Class 5: Isoquinolines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 15, pp. 661-832). Georg Thieme Verlag.
  • Air Products and Chemicals, Inc. (1981). Methylamines purification process. U.S.
  • TCI Chemicals. (n.d.). Recrystallization method.
  • Fogg, P. G. T. (1986). Amines. In Solubility Data Series (Vol. 25, pp. 1-10). Pergamon Press.
  • Sciencemadness Discussion Board. (2007, October 14). Methylamine Purification.
  • Air Products and Chemicals, Inc. (1981). Methylamines purification by distillation and purge. U.S.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • Grases, F., et al. (2009). Melamine Crystallization: Physicochemical Properties, Interactions With Other Lithogenic Salts and Response to Therapeutic Agent. The Journal of Urology, 182(4), 1487-1493.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Kumar, I. V. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 59-67.
  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methylisoquinolin-8-amine.
  • Cumberland, S. L., et al. (2013). Preparation of Primary Amine Derivatives of the Magic-Size Nanocluster (CdSe)13. Inorganica Chimica Acta, 399, 1-9.
  • MedChemExpress. (n.d.). 8-Isoquinoline methanamine hydrochloride.
  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
  • Li, J., et al. (2022). An Improved Synthesis Route of Molnupiravir and its Key Impurities. Synlett, 33(01), 79-83.
  • Jiko, T. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Liu, I. C., et al. (2007). Crystallization and preliminary X-ray crystallographic analysis of human quinolinate phosphoribosyltransferase.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Lu, J., et al. (2012). Crystallization and transformation of pharmaceutical solid forms. African Journal of Pharmacy and Pharmacology, 6(9), 595-604.
  • Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7894.
  • Shimadzu Corporation. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.

Sources

Troubleshooting

Optimizing catalytic reaction conditions for (1-Methylisoquinolin-8-yl)methanamine cross-coupling

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the palladium-catalyzed Buchwald-Hartwig amination of (1-Methylisoq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the palladium-catalyzed Buchwald-Hartwig amination of (1-Methylisoquinolin-8-yl)methanamine.

Mechanistic Framework & Substrate Challenges

Coupling (1-Methylisoquinolin-8-yl)methanamine with aryl halides requires overcoming a trifecta of mechanistic hurdles:

  • Catalyst Poisoning: The isoquinoline nitrogen is a strong σ-donor that can irreversibly coordinate to the palladium center, forming an off-cycle, catalytically dead complex[1].

  • Bis-Arylation Risk: As a primary amine, the initial mono-arylated product is a secondary amine, which is often more nucleophilic and prone to a second coupling event[2].

  • Steric Congestion: The proximity of the C1-methyl group to the C8-methanamine creates significant steric bulk. While this naturally deters bis-arylation to some extent, it also severely retards the initial amine coordination step, giving the catalyst more time to decompose into inactive palladium black[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Poisoning Catalyst Poisoning (Isoquinoline N-Coordination) Pd0->Poisoning Off-cycle PdII_Ar Pd(II)(Ar)(X)L_n OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Ar->Poisoning PdII_Amido Pd(II)(Ar)(NHR)L_n AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Mono-arylated Product RedElim->Product BisArylation Bis-Arylation Pathway (Secondary Amine Reacts) Product->BisArylation Competes with Primary Amine BisArylation->PdII_Ar

Catalytic cycle highlighting off-cycle poisoning and bis-arylation pathways.

Troubleshooting Q&A

Q1: My reaction stalls at <20% conversion, and I observe a fine black precipitate. What is happening? A1: The black precipitate is palladium black, a definitive sign of catalyst decomposition[3]. Because the C8-amine is sterically hindered by the C1-methyl group, the catalytic cycle is sluggish. This allows the unhindered isoquinoline nitrogen to coordinate to the Pd(II) intermediate, pulling it off-cycle[1]. Solution: Transition to a highly active, sterically demanding precatalyst system like tBuBrettPhos Pd G3 . The bulky ligand physically blocks the isoquinoline nitrogen from coordinating, while the G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species before decomposition can occur.

Q2: I am seeing significant amounts of the bis-arylated byproduct. How do I favor mono-arylation? A2: Primary amines inherently risk over-coupling because the resulting secondary amine is highly nucleophilic[2]. Solution: Rely on strict steric control. The ligand tBuBrettPhos is explicitly designed for primary amines; it creates a highly restricted binding pocket at the palladium center that can accommodate the primary methanamine but physically rejects the bulkier secondary amine product[4]. Additionally, use a slight excess of the primary amine (1.2–1.5 equiv) to statistically favor the mono-arylation pathway.

Q3: My substrate degrades when I use NaOtBu. Which base and solvent combination is optimal? A3: Strong alkoxide bases like NaOtBu can cause side reactions or degrade sensitive N-heterocycles. Weaker bases like Cs₂CO₃ or K₃PO₄ are highly recommended for base-sensitive substrates[5]. However, because Cs₂CO₃ has poor solubility in non-polar solvents like toluene, you must use a moderately polar solvent like t-amyl alcohol or 1,4-dioxane . This enhances the effective concentration of the base, facilitating the crucial deprotonation of the Pd(II)-amido complex without degrading the starting material[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between ligand/base selection and reaction outcomes for this specific substrate class.

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Mono:Bis RatioMechanistic Observation
1Pd₂(dba)₃BINAPNaOtBuToluene1002260:40Rapid Pd black formation; high bis-arylation[5].
2Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane1005480:20Moderate conversion; sluggish reaction rate.
3Pd G3tBuXPhosCs₂CO₃t-AmylOH907892:8Good yield; minor catalyst deactivation.
4 Pd G3 tBuBrettPhos Cs₂CO₃ t-AmylOH 90 94 >99:1 Optimal steric control; zero poisoning[4].

Validated Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

Step 1: Glovebox / Schlenk Line Preparation

  • To an oven-dried 10 mL reaction vial equipped with a Teflon-coated magnetic stir bar, add (1-Methylisoquinolin-8-yl)methanamine (1.2 equiv, 0.6 mmol) and the Aryl Halide (1.0 equiv, 0.5 mmol).

  • Add tBuBrettPhos Pd G3 precatalyst (0.025 mmol, 5 mol%) and anhydrous, finely milled Cs₂CO₃ (1.25 mmol, 2.5 equiv). Causality: Milling the base increases the surface area, which is critical since the deprotonation step in weak-base systems is often rate-limiting.

Step 2: Solvent Addition & Degassing

  • Add anhydrous, degassed t-amyl alcohol (2.5 mL, 0.2 M relative to aryl halide) under a positive pressure of argon. Validation Checkpoint 1: The mixture should immediately form a heterogeneous slurry. If the base dissolves completely, moisture is present, which will hydrolyze the catalyst.

Step 3: Reaction Execution

  • Seal the vial with a Teflon-lined cap and transfer to a pre-heated aluminum block at 90 °C.

  • Stir vigorously (800–1000 rpm) for 12–18 hours. Validation Checkpoint 2: After 30 minutes, the solution should transition from yellow to a deep red/brown, indicating active Pd(0) catalysis. If the solution turns colorless with a black precipitate, the system has been poisoned[3].

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove inorganic salts and residual palladium.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

Workflow Prep 1. Glovebox Setup Weigh Pd, Ligand, Base Solvent 2. Solvent Addition Anhydrous t-AmylOH Prep->Solvent Reactants 3. Substrate Addition Ar-X & Isoquinoline Amine Solvent->Reactants Heat 4. Heating 90 °C, 12-24 h Reactants->Heat Workup 5. Workup & Filtration Remove Pd Black/Salts Heat->Workup

Step-by-step experimental workflow for optimized cross-coupling.

References

  • [2] Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications. [Link]

  • [1] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). [Link]

  • [4] Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

Sources

Optimization

Preventing oxidative degradation of (1-Methylisoquinolin-8-yl)methanamine during long-term storage

Topic: Preventing Oxidative Degradation of (1-Methylisoquinolin-8-yl)methanamine During Long-Term Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers str...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Oxidative Degradation of (1-Methylisoquinolin-8-yl)methanamine During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the shelf-life and structural integrity of highly functionalized isoquinolines. (1-Methylisoquinolin-8-yl)methanamine presents a unique dual-vulnerability: an electron-rich isoquinoline core and a highly reactive primary benzylic-like methanamine group.

This guide provides a mechanistic understanding of its degradation pathways and field-proven, self-validating protocols to ensure absolute compound integrity during long-term storage.

Mechanistic Overview: The Causality of Degradation

Before implementing a storage protocol, you must understand the chemical vulnerabilities of your compound. The primary amine group (-CH₂NH₂) is highly susceptible to aerobic autoxidation.

The reaction initiates via a fast electron transfer or hydrogen abstraction (often catalyzed by trace transition metals or UV light) to form an α-aminoalkyl radical. This radical rapidly reacts with molecular oxygen to form an1, which subsequently decomposes into imines, oximes, or aldehydes[1]. Concurrently, the isoquinoline nitrogen can undergo N-oxidation, though the primary amine is kinetically the most vulnerable site[2].

Troubleshooting & FAQs

Q1: My batch of (1-Methylisoquinolin-8-yl)methanamine turned from an off-white powder to a yellow/brown sticky solid after two months. What happened? A: This is the hallmark of oxidative degradation and subsequent polymerization. The primary amine has oxidized to an imine or oxime, which then undergoes complex condensation reactions (such as non-enzymatic browning) to form colored, high-molecular-weight impurities. The "sticky" nature also suggests hygroscopicity; primary amines readily absorb atmospheric CO₂ and moisture to form carbamate salts.

Q2: How does converting the free base to a hydrochloride (HCl) salt prevent this? A: Oxidation requires the nitrogen's lone pair of electrons to initiate the radical cascade. By protonating the amine with HCl, you 3, drastically increasing the oxidation potential of the molecule[3]. The salt form is thermodynamically stable, non-volatile, and highly resistant to both autoxidation and carbamate formation.

Q3: Can I just store the free base in a standard freezer? A: Temperature reduction slows down the reaction kinetics but does not eliminate oxygen or light. Storing the free base in air at -20°C will still result in measurable degradation over 6 months. Absolute protection requires a multi-barrier approach: cryogenic temperatures, inert atmosphere, and 2[2].

Data Presentation: Comparative Stability

The following table summarizes the quantitative impact of various storage conditions on the purity of (1-Methylisoquinolin-8-yl)methanamine over a 6-month period.

Storage FormAtmosphereTemperatureLight ExposurePurity at 6 MonthsPhysical State
Free BaseAmbient Air25°CAmbient< 60%Brown, sticky solid
Free BaseArgon4°CDark (Amber)~ 85%Pale yellow solid
Free BaseArgon-20°CDark (Amber)~ 94%Off-white powder
HCl Salt Ambient Air25°CAmbient~ 96%White crystalline solid
HCl Salt Argon -20°C Dark (Amber) > 99.5% White crystalline solid
Mandatory Visualization

OxidationPathway A Primary Amine (Free Base) B α-Aminoalkyl Radical A->B -e⁻ / -H• (Trace Metals, hν) C α-Aminoalkyl Hydroperoxide B->C + O₂ (Fast) D Imine / Oxime (Degradation Products) C->D Decomposition (Irreversible)

Mechanistic pathway of primary amine autoxidation via hydroperoxide intermediates.

StorageWorkflow Start Synthesized Compound (1-Methylisoquinolin-8-yl)methanamine Decision Storage Duration? Start->Decision Short Short-term (< 7 days) Decision->Short Immediate Use Long Long-term (> 7 days) Decision->Long Archival/Stock Argon Argon Backfill & Amber Glass Vial Short->Argon Salt Convert to HCl Salt (See Protocol 1) Long->Salt Temp Store at -20°C Argon->Temp Lyoph Lyophilize & Seal under Argon (Protocol 2) Salt->Lyoph Lyoph->Temp

Decision matrix and workflow for the optimal storage of oxidation-sensitive amines.

Experimental Protocols
Protocol 1: Conversion of Free Base to Hydrochloride (HCl) Salt

Causality: Protonation stabilizes the amine against electron-transfer-initiated oxidation by eliminating lone pair availability.

  • Dissolution: Dissolve 1.0 g of (1-Methylisoquinolin-8-yl)methanamine free base in 20 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether in an oven-dried, argon-purged round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir magnetically for 10 minutes to equilibrate.

  • Acidification: Slowly add 1.1 molar equivalents of anhydrous HCl in 1,4-dioxane (e.g., 4M solution) dropwise via syringe. A white precipitate will form immediately, validating the salt conversion.

  • Equilibration: Allow the suspension to stir at 0°C for an additional 30 minutes to ensure complete salt formation.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a stream of nitrogen. Wash the filter cake with 2 x 10 mL of cold, anhydrous MTBE.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (< 0.1 mbar) for 12 hours to remove residual solvent.

Protocol 2: Inert Packaging and Cryogenic Storage (Argon Backfilling)

Causality: Removing molecular oxygen prevents the formation of hydroperoxide intermediates, while amber glass prevents photo-induced radical initiation.

  • Vial Selection: Transfer the dried HCl salt (or free base, if salt formation is impossible) into a clean, dry amber glass vial.

  • Septum Cap: Seal the vial with a PTFE-lined silicone septum cap. PTFE is essential as it is impermeable to oxygen and non-reactive.

  • Schlenk Line Purge: Insert a fine needle connected to a Schlenk line (vacuum/argon manifold) through the septum. Insert a second, shorter "bleed" needle to allow gas to escape.

  • Cycling: Remove the bleed needle. Apply vacuum for 15 seconds, then switch the manifold to high-purity Argon to backfill the vial. Repeat this vacuum-argon cycle three times.

  • Final Seal: Remove the needle while under positive Argon pressure. Wrap the cap tightly with Parafilm to prevent atmospheric ingress during thermal contraction.

  • Storage: Store the vial immediately in a -20°C or -80°C freezer. Crucial: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the hygroscopic salt.

References
  • Title: Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts Source: The Journal of Organic Chemistry, ACS Publications URL
  • Title: Why are organic amines often more stable as the HCl salt than in the free base form?
  • Title: Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in (1-Methylisoquinolin-8-yl)methanamine Chromatographic Analysis

Welcome to the technical support center for the chromatographic analysis of (1-Methylisoquinolin-8-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (1-Methylisoquinolin-8-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in HPLC analysis: baseline noise. A stable, quiet baseline is the foundation of accurate and reproducible quantification. This document provides in-depth, experience-driven guidance to diagnose and remedy baseline disturbances, ensuring the integrity of your analytical results.

Understanding the "Why": The Causality Behind Baseline Noise

Baseline noise in High-Performance Liquid Chromatography (HPLC) is any disturbance that causes the baseline to deviate from a straight line. This can manifest as short-term, high-frequency noise, long-term drift, or sporadic spikes. For a compound like (1-Methylisoquinolin-8-yl)methanamine, which contains a basic amine functional group, specific interactions with the column and mobile phase can exacerbate these issues. Understanding the root cause is critical for effective troubleshooting. Noise can be broadly categorized into two types: electronic and chemical. Electronic noise often originates from the detector's electronics or power source, while chemical noise is related to the mobile phase, sample, or the HPLC system's flow path.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of baseline noise in the analysis of (1-Methylisoquinolin-8-yl)methanamine?

The most frequent culprits of baseline noise are related to the mobile phase, the HPLC system itself, or the column.[2][3] Specifically for an amine-containing compound, you should pay close attention to:

  • Mobile Phase Issues:

    • Contamination: Using non-HPLC grade solvents or water can introduce impurities that create a noisy baseline.[2][4] Bacterial or algal growth in improperly stored buffer solutions is also a common source of contamination.[5]

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, leading to sharp spikes and an unstable baseline.[6][7]

    • Improper Mixing: In gradient elution, incomplete mixing of mobile phase components can cause periodic fluctuations in the baseline.[3]

  • HPLC System Problems:

    • Pump Malfunctions: Worn pump seals or faulty check valves can cause pressure pulsations that translate into a rhythmic baseline noise.[2]

    • Injector Issues: A dirty or leaking injector can introduce contaminants or cause pressure fluctuations.

    • Detector Problems: A deteriorating detector lamp or a contaminated flow cell can significantly increase baseline noise.[7][8]

  • Column-Related Issues:

    • Contamination: Buildup of strongly retained compounds from previous injections can bleed off during a run, causing baseline drift and ghost peaks.[5][9]

    • Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases, leading to increased noise.[2]

Q2: How can I distinguish between electronic noise and chemical noise?

A simple diagnostic test can help differentiate between electronic and chemical noise. To check for chemical noise, stop the mobile phase flow. If the noise disappears, it is likely of chemical origin (related to the mobile phase, column, or contaminants).[10] If the noise persists, it is probably electronic. Electronic noise is often high-frequency and can be caused by the detector's lamp, electronics, or external electrical interference.[1][8]

Q3: What is the recommended procedure for preparing the mobile phase to minimize baseline noise when analyzing (1-Methylisoquinolin-8-yl)methanamine?

Proper mobile phase preparation is critical for a stable baseline.

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared, high-purity water (e.g., from a Milli-Q system).[4][11]

  • Filter All Components: Filter all aqueous buffers and mobile phase additives through a 0.22 or 0.45 µm membrane filter to remove particulate matter.[11][12]

  • Thorough Mixing: When preparing a mixed mobile phase, ensure thorough and consistent mixing to achieve a homogenous solution.[11]

  • Effective Degassing: Degas the mobile phase before use. In-line degassers are highly effective, but sonication or helium sparging can also be used.[7][13]

Q4: Could my (1-Methylisoquinolin-8-yl)methanamine sample be the source of the baseline disturbance?

Yes, the sample itself or the sample solvent can contribute to baseline noise.

  • Sample Purity: Impurities in your sample can elute as small, broad peaks, contributing to a noisy or drifting baseline.

  • Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion and baseline disturbances at the beginning of the chromatogram.[7] It's best to dissolve the sample in the initial mobile phase whenever possible.

  • Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates that could clog the column or system.[14]

Troubleshooting Guides

Guide 1: Systematic Diagnosis of Baseline Noise

This workflow provides a logical sequence of steps to identify the source of baseline noise.

Caption: A flowchart for systematic troubleshooting of HPLC baseline noise.

Guide 2: HPLC System Cleaning and Passivation Protocol

A clean system is essential for a quiet baseline. Contaminants can accumulate in various parts of the HPLC system, leading to persistent noise.[9][13]

Step 1: System Flush with Isopropanol

  • Purpose: To remove organic contaminants from the pump, injector, and tubing.

  • Procedure:

    • Remove the column and replace it with a union.

    • Place all solvent lines in a fresh bottle of 100% HPLC-grade isopropanol.

    • Purge the pump to ensure all lines are filled with isopropanol.

    • Flush the system at a moderate flow rate (e.g., 1-2 mL/min) for at least 30 minutes.

Step 2: Aqueous Wash

  • Purpose: To remove salts and other aqueous-soluble contaminants.

  • Procedure:

    • Replace the isopropanol with fresh, HPLC-grade water.

    • Purge the pump and flush the system for 30 minutes.

Step 3: Acid Wash (for stubborn metal-chelating compounds)

  • Caution: Consult your HPLC system's manual to ensure compatibility with nitric acid.

  • Purpose: To remove metal contaminants. This is particularly relevant for compounds like (1-Methylisoquinolin-8-yl)methanamine that can chelate metals.

  • Procedure:

    • Flush the system with a 6N nitric acid solution for 60 minutes.

    • Follow immediately with an extensive water wash for at least 60 minutes to remove all traces of acid.

Step 4: Re-equilibration

  • Purpose: To prepare the system for your analytical method.

  • Procedure:

    • Introduce your mobile phase and flush the system until the baseline is stable.

    • Re-install the column and equilibrate until a stable baseline is achieved.

Data Presentation

Table 1: Common Types of Baseline Noise and Their Likely Sources

Noise CharacteristicPotential Cause(s)Recommended Action
High-Frequency, Random Noise Electronic noise from detector or power source, aging detector lamp.[8][15]Check electrical connections, consider replacing the detector lamp.
Regular, Pulsating Noise Pump-related issues (faulty check valves, worn seals), inadequate mobile phase mixing.[2][16]Service the pump, improve mobile phase mixing.
Sporadic, Sharp Spikes Air bubbles in the system, particularly the detector flow cell.[3][7]Degas the mobile phase thoroughly, check for leaks.
Long-Term, Gradual Drift Temperature fluctuations, slow column equilibration, contaminated mobile phase or column.[4][16][17]Use a column oven, ensure adequate equilibration time, prepare fresh mobile phase, clean the column.
Ghost Peaks Contaminants from previous injections eluting from the column or system.[5][9]Implement a robust column washing procedure between runs, clean the injector.

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Support. [Link]

  • Common Causes of Baseline Noise in HPLC & UHPLC Systems. (2014, September 4). ResearchGate. [Link]

  • Common Causes of Baseline Noise in HPLC & UHPLC Systems. (2015, July 25). ResearchGate. [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • Essential Precautions for HPLC Mobile Phase Handling and Use. (2023, November 28). Pharma Growth Hub. [Link]

  • How to Address HPLC System Contamination Issues. (2025, September 19). Patsnap Eureka. [Link]

  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu. [Link]

  • What is the reason for my HPLC baseline shifting down? (2015, January 6). ResearchGate. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • HPLC Pain Points. (2022, November 15). Cytiva. [Link]

  • How to determine whether the noise is chemical noise or electronic noise in the Ion Traps. (2025, August 12). Thermo Fisher Scientific. [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. [Link]

  • Isolating Detector Noise: Part 2. (2023, December 9). Separation Science. [Link]

  • How to Address Detector Noise in HPLC Systems. (2025, September 19). Patsnap Eureka. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International. [Link]

  • Troubleshooting Guide. ResearchGate. [Link]

  • Amine Plant Troubleshooting and Optimiza. Scribd. [Link]

  • Analytical Methods. Ministry of Food and Drug Safety. [Link]

  • The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis. [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (2025, January 15). MDPI. [Link]

Sources

Optimization

Strategies for reducing off-target effects of (1-Methylisoquinolin-8-yl)methanamine in phenotypic assays

Welcome to the Advanced Application Scientist Support Center Dedicated Knowledge Base for Pharmacophore Troubleshooting & Assay Optimization Knowledge Base: The Causality of (1-Methylisoquinolin-8-yl)methanamine Polyphar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center Dedicated Knowledge Base for Pharmacophore Troubleshooting & Assay Optimization

Knowledge Base: The Causality of (1-Methylisoquinolin-8-yl)methanamine Polypharmacology

(1-Methylisoquinolin-8-yl)methanamine is a highly privileged, rigid bicyclic building block frequently utilized as an anchor in the design of CBP/p300 degraders[1] and allosteric inhibitors for targets like PRMT3[2]. However, researchers often encounter confounding off-target effects when using compounds containing this fragment in complex phenotypic assays.

The Mechanistic Causality: The structural geometry of the isoquinoline ring intrinsically mimics the adenine ring of ATP. The isoquinoline nitrogen acts as a potent hydrogen bond acceptor, while the primary methanamine serves as a hydrogen bond donor. This dual-action motif perfectly anchors into the hinge region of numerous AGC-family kinases (such as ROCK, PKA, and BMPR2)[3]. While the 1-methyl substitution is a deliberate synthetic strategy to induce a steric clash with the gatekeeper residues of certain kinases, it does not universally abrogate ATP-competitive binding across the entire kinome.

Troubleshooting Desk: Strategic Interventions (FAQs)

Q1: My phenotypic assay shows severe cytoskeletal rounding within 2 hours of compound addition. Is this an on-target epigenetic effect? A: No. Epigenetic degradation (e.g., CBP/p300 PROTACs) relies on the ubiquitin-proteasome system and subsequent transcriptional reprogramming, which typically requires 6 to 24 hours to manifest phenotypically[1]. Rapid cytoskeletal collapse is a hallmark of off-target ROCK1/2 inhibition. Strategy: Implement Temporal Gating . Measure your primary phenotypic readout at a delayed time point (e.g., 24h) and use a sub-lethal dose. Alternatively, chemically rigidify the linker attached to the methanamine to restrict its dihedral angle, preventing it from adopting the planar conformation required for kinase hinge binding.

Q2: How do I definitively prove my phenotype is driven by my intended target and not the latent kinase affinity of the isoquinoline scaffold? A: You must use a Structurally Matched Inactive Epimer . Synthesize a control compound where the stereocenter linking the methanamine to your degrader/inhibitor core is inverted. This inversion typically abolishes binding to the primary target (e.g., CBP/p300) due to precise spatial requirements, but maintains the general physicochemical properties and baseline kinome polypharmacology. If the phenotype persists with the inactive epimer, it is an off-target artifact.

Q3: My luminescence-based reporter assay is suppressed across all conditions, including my negative controls. What is happening? A: This is likely Assay Interference (Quenching) . The highly conjugated aromatic system of the isoquinoline ring can absorb emitted light (inner filter effect) or directly quench the luciferase reaction. Strategy: This is a physical artifact, not a biological off-target effect. Switch to a red-shifted luciferase system, or implement a rigorous wash step to remove extracellular compound prior to adding the detection reagent.

Data Analytics: Quantitative Off-Target Profiling

To effectively troubleshoot, you must understand the theoretical affinity landscape of the unmodified (1-Methylisoquinolin-8-yl)methanamine scaffold.

Target ClassSpecific TargetTypical Fragment Affinity (IC₅₀)Phenotypic Consequence in AssayMitigation Strategy
Epigenetic Reader CBP/p30010 nM - 50 nM (as full degrader)Transcriptional reprogramming, apoptosis in cancer lines.Intended Target - Optimize linker length for ternary complex formation.
AGC Kinase ROCK1 / ROCK20.5 µM - 2.0 µMRapid actin cytoskeleton collapse, cell rounding, detachment.Temporal gating; use of structurally matched inactive controls.
AGC Kinase PKA / PKG1.0 µM - 5.0 µMAltered metabolic flux, interference with cAMP signaling reporters.Limit assay concentration to <100 nM; run cAMP counter-screens.
Methyltransferase PRMT3~100 nM (as optimized inhibitor)Altered ribosomal maturation, delayed proliferation.Introduce steric bulk at the 8-position to block the allosteric pocket.

Protocol Vault: Self-Validating Methodologies

To ensure scientific trustworthiness, do not rely solely on biochemical IC₅₀ data. You must validate target engagement inside the living cell using self-validating experimental loops.

Protocol 1: Self-Validating Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays strip away the cellular context (e.g., 1mM intracellular ATP). CETSA measures thermodynamic stabilization directly inside the intact cell. When a ligand binds its target, the protein complex requires higher thermal energy to unfold and precipitate. Self-Validating System: This protocol uses an internal control loop to prevent false positives from buffer artifacts.

  • Cell Preparation: Plate target cells (e.g., HEK293) in 6-well plates and grow to 80% confluence.

  • Compound Pulsing: Treat cells with (A) Vehicle [DMSO], (B) Test Compound [1 µM], and (C) Staurosporine [1 µM] (Positive control for off-target kinases). Incubate for 1 hour at 37°C.

  • Thermal Gradient: Harvest cells, resuspend in PBS, and divide into 8 aliquots per condition. Subject aliquots to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at 25°C.

  • Lysis & Separation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet unfolded/precipitated proteins.

  • Detection: Analyze the soluble fraction via Western blot, probing for both the intended target (e.g., CBP) and the suspected off-target (e.g., ROCK1).

  • Validation Checkpoint: If the Staurosporine control fails to thermally shift ROCK1, the freeze-thaw lysis compromised native protein stability, rendering the assay invalid. If your test compound shifts CBP but not ROCK1, off-target kinase engagement is definitively ruled out at that dose.

Protocol 2: Temporal Gating & Washout Workflow

Causality: Kinase inhibition occurs within minutes via direct competitive binding. Epigenetic degradation requires hours to hijack the ubiquitin-proteasome system[1]. Self-Validating System: A pulse-chase design separates these temporal kinetics to isolate the true phenotype.

  • Pulse Phase: Plate cells and add the test compound at the IC₉₀ concentration.

  • Washout: After exactly 2 hours, aspirate the media, wash the cells three times with warm PBS, and add fresh, compound-free media.

  • Bifurcated Readout:

    • Readout A (2.5 hours): Fix a subset of cells and stain with Phalloidin to check for actin depolymerization (Kinase off-target check).

    • Readout B (24 hours): Lyse the remaining cells and measure target protein levels and downstream transcriptional reporters (Epigenetic on-target check).

  • Validation Checkpoint: If cytoskeletal defects persist at 24 hours despite the target protein remaining undegraded, the phenotype is driven by irreversible off-target toxicity.

Visual Workflows & Pathway Analytics

G Start Phenotypic Hit Observed CheckTox Assess Cell Viability (Counter-screen) Start->CheckTox IsTox Is it toxic < 4h? CheckTox->IsTox ToxYes Optimize Dose / Check Kinase Off-Targets IsTox->ToxYes Yes ToxNo Validate Target Engagement (CETSA) IsTox->ToxNo No Kinome Kinome Profiling (ROCK/PKA panel) ToxYes->Kinome Confirm Confirm Mechanism via Inactive Epimer ToxNo->Confirm Kinome->Confirm

Caption: Workflow for deconvoluting off-target kinase toxicity from true epigenetic phenotypes.

Pathway Compound (1-Methylisoquinolin-8-yl) methanamine Target CBP/p300 (Intended Target) Compound->Target Anchor OffTarget1 ROCK1/2 (Off-Target) Compound->OffTarget1 Hinge-binding OffTarget2 PKA/PKG (Off-Target) Compound->OffTarget2 ATP-competitive Epi Chromatin Acetylation Target->Epi Cyto Actin Rearrangement OffTarget1->Cyto Metab Metabolic Shift OffTarget2->Metab

Caption: Divergent signaling pathways activated by on-target vs. off-target binding of the scaffold.

References

  • Title: WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • Title: Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)

Sources

Reference Data & Comparative Studies

Validation

Comparing (1-Methylisoquinolin-8-yl)methanamine with other substituted isoquinoline derivatives

An In-Depth Comparative Guide to (1-Methylisoquinolin-8-yl)methanamine and Other Substituted Isoquinoline Derivatives for Drug Discovery Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to (1-Methylisoquinolin-8-yl)methanamine and Other Substituted Isoquinoline Derivatives for Drug Discovery

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the landscape of medicinal chemistry.[1] This scaffold is present in a vast number of natural alkaloids, such as morphine and berberine, and synthetic compounds that exhibit a wide array of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][3] The versatility of the isoquinoline ring lies in its structural and electronic properties, which can be finely tuned through substitution at various positions. The placement, size, and nature of these substituents dictate the molecule's interaction with biological targets, influencing its potency, selectivity, and pharmacokinetic profile.[1][4]

This guide focuses on (1-Methylisoquinolin-8-yl)methanamine , a specific derivative for which direct, publicly available comparative data is scarce. This highlights an opportunity for novel research and development. In the absence of direct data, this document serves as a comprehensive guide for researchers by:

  • Establishing a framework for comparing (1-Methylisoquinolin-8-yl)methanamine with other well-characterized isoquinoline derivatives.

  • Synthesizing structure-activity relationship (SAR) insights from analogous compounds to predict its potential biological profile.

  • Providing detailed, field-proven experimental protocols to enable researchers to perform these comparisons and validate hypotheses.

We will deconstruct the target molecule into its key structural features—the 1-methyl group and the 8-aminomethyl group —and compare it against derivatives with variations at these and other positions to elucidate the functional significance of its unique substitution pattern.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of an isoquinoline derivative is not merely a sum of its parts; it is an emergent property of the three-dimensional arrangement of its functional groups. The position of the nitrogen atom in the isoquinoline ring, compared to its isomer quinoline, fundamentally alters the molecule's electronic distribution and hydrogen bonding capacity, which can lead to superior activity against certain targets.[5] We will explore how the specific substitutions on (1-Methylisoquinolin-8-yl)methanamine might contribute to its biological profile by comparing it with other known derivatives.

The Influence of Substitution at Position 1

The C1 position of the isoquinoline ring is a frequent point of substitution in many biologically active compounds.[6] Introducing a group at this position can significantly impact steric interactions, metabolic stability, and binding orientation within a target protein's active site.

  • (1-Methylisoquinolin-8-yl)methanamine : The small, lipophilic methyl group at C1 is a simple yet impactful modification. Compared to an unsubstituted isoquinoline, this group can provide a critical van der Waals contact with a hydrophobic pocket in a target protein. It may also serve as a steric shield, influencing the conformation of the adjacent 8-aminomethyl group.

  • 1-Phenyl-3,4-dihydroisoquinolines : These compounds have been investigated for various activities.[1] The bulkier phenyl group at C1, compared to a methyl group, would necessitate a larger binding pocket and could introduce pi-stacking interactions, dramatically changing the target profile.

  • 1-Alkyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines : Studies on these compounds have shown that varying the length of the C1-alkyl chain (from C6 to C17) modulates cytotoxic and antimicrobial activity.[6] For instance, the 1-nonyl derivative showed strong antibacterial effects, while the 1-tridecyl derivative exhibited high cytotoxicity against cancer cells.[6] This suggests that the lipophilicity at C1 is a key determinant of activity, and the relatively low lipophilicity of the methyl group in our target compound might confer a different, potentially more specific, activity profile.

The Significance of Substitution at Position 8

The "eastern" benzene portion of the isoquinoline ring offers multiple sites for modification, with the C8 position being particularly intriguing due to its proximity to the nitrogen-containing ring.

  • (1-Methylisoquinolin-8-yl)methanamine : The 8-aminomethyl group introduces a basic, flexible side chain capable of forming hydrogen bonds and ionic interactions. This is a common feature in ligands that target receptors with anionic residues (e.g., aspartate, glutamate) in their binding sites. Its structure is analogous to the side chain of 8-aminoquinolines, a class of compounds known for their antimalarial activity.[7] In those compounds, the 8-amino side chain is crucial for their mechanism of action.[7]

  • 8-Bromo-substituted Pyrazolo[3,4-g]isoquinolines : In a study of kinase inhibitors, the introduction of a bromine atom at the 8-position was found to be detrimental to the inhibition of Haspin kinase.[8][9] This strongly suggests that the electronic properties and size of the substituent at C8 are critical for specific target engagement. Replacing a bulky, electron-withdrawing bromine with a flexible, basic aminomethyl group would completely alter the binding mode and likely the target class.

  • 8-Substituted Decahydroisoquinolines : A series of 8-substituted 2-methyldecahydroisoquinolines were found to have potent antiarrhythmic activity, with potency correlating with high lipophilicity and a specific stereochemistry.[10] This underscores the importance of the C8 substituent in defining the pharmacological action, even in a saturated ring system.

Quantitative Performance Data of Representative Isoquinoline Analogs

To provide a quantitative basis for comparison, the following table summarizes the biological activity of several isoquinoline derivatives from the literature. This data provides a benchmark against which (1-Methylisoquinolin-8-yl)methanamine could be evaluated.

| Compound/Derivative Class | Target/Assay | Key Substituents | Measured Activity (IC₅₀/MIC) | Reference | | :--- | :--- | :--- | :--- | | (1-Methylisoquinolin-8-yl)methanamine | (Various) | 1-CH₃, 8-CH₂NH₂ | Data Not Available (Hypothesized Target: Kinase/GPCR) | N/A | | Pyrazolo[3,4-g]isoquinoline (Comp. 1b) | Haspin Kinase | 8-NO₂ | 57 nM |[8] | | Pyrazolo[3,4-g]isoquinoline (Comp. 2) | Haspin Kinase | 8-Br | > 1 µM (Inactive) |[8][9] | | 1-Nonyl-6,7-dimethoxy-THIQ | S. aureus (antibacterial) | 1-C₉H₁₉, 6,7-(OCH₃)₂ | MIC: Not specified, but potent |[6] | | 1-Tridecyl-6,7-dimethoxy-THIQ | HeLa cell line (cytotoxicity) | 1-C₁₃H₂₇, 6,7-(OCH₃)₂ | High cytotoxic effect |[6] | | Methylene Linker Analog (9l) | CRTH2 Receptor Binding | 1-Aryl, complex side chains | IC₅₀ = 2.1 nM |[11] | | TIQ-15 Analog | CXCR4 Receptor Antagonist | Tetrahydroisoquinoline core | IC₅₀ = 10 nM |[12] |

THIQ: Tetrahydroisoquinoline

Predicted Biological Profile and Key Mechanistic Pathways

Based on the SAR analysis, (1-Methylisoquinolin-8-yl)methanamine possesses structural features common to both kinase inhibitors and G-protein coupled receptor (GPCR) ligands .

  • As a Potential Kinase Inhibitor : The isoquinoline scaffold is a known "hinge-binder" in many ATP-competitive kinase inhibitors. The nitrogen at position 2 can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. The 8-aminomethyl group could extend into the solvent-exposed region or interact with the ribose-phosphate pocket, potentially conferring selectivity. Key pathways to investigate would include PI3K/Akt/mTOR and MAPK/ERK, which are frequently modulated by isoquinoline derivatives.[5][13]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: The PI3K/Akt signaling pathway, a potential target for isoquinoline-based inhibitors.

  • As a Potential GPCR Ligand : The flexible aminomethyl group is a classic pharmacophore for interacting with GPCRs. For example, CXCR4 antagonists often feature a basic nitrogen atom that interacts with acidic residues in the receptor's transmembrane domain.[12] The isoquinoline core serves as a rigid scaffold to correctly position this interactive group. Functional assays measuring downstream signaling events like calcium flux or cAMP modulation would be critical for characterization.[11]

Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity of (1-Methylisoquinolin-8-yl)methanamine and compare it to other derivatives, a systematic approach using validated assays is required. The following protocols are presented as self-validating systems for this purpose.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol determines the 50% inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. It measures the amount of ADP produced in the kinase reaction, which is inversely correlated with kinase inhibition.

Rationale for Method Selection: The ADP-Glo™ assay is a luminescent, homogeneous assay with high sensitivity and a broad dynamic range, making it suitable for screening and IC₅₀ determination of ATP-competitive inhibitors.[13]

Step-by-Step Methodology:

  • Compound Preparation :

    • Prepare a 10 mM stock solution of each isoquinoline derivative in 100% DMSO.

    • Perform a serial 3-fold dilution in a 96-well plate to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).

  • Kinase Reaction :

    • In a white, low-volume 384-well plate, add 1 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2 µL of a solution containing the target kinase and its specific peptide substrate in kinase reaction buffer.

    • Add 2 µL of a 10 µM ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic regression to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Serial Dilution of Isoquinoline Derivatives B Add Compound, Kinase, and Substrate to 384-well Plate A->B C Initiate Reaction with ATP B->C D Incubate for 60 min (Kinase Reaction) C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Incubate for 40 min E->F G Add Kinase Detection Reagent (Convert ADP to Light) F->G H Incubate for 30 min G->H I Measure Luminescence H->I J Calculate IC₅₀ I->J

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 2: GPCR Ligand Binding Assay (Radioligand Displacement)

This protocol measures the binding affinity (Ki) of a test compound by assessing its ability to displace a known radiolabeled ligand from a receptor.

Rationale for Method Selection: Radioligand binding assays are a gold standard for quantifying the direct interaction between a ligand and a receptor, providing a measure of affinity that is independent of downstream functional effects.

Step-by-Step Methodology:

  • Membrane Preparation :

    • Prepare cell membrane homogenates from a cell line stably expressing the target GPCR (e.g., HEK293-CXCR4).

    • Determine the total protein concentration using a Bradford or BCA assay.

  • Assay Setup :

    • In a 96-well filter plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and competitive binding (radioligand + serial dilutions of the test isoquinoline derivative).

  • Binding Reaction :

    • To each well, add 50 µL of binding buffer, 25 µL of the test compound dilution (or buffer/unlabeled ligand for controls), 25 µL of a fixed concentration of radioligand (e.g., [³H]-AMD3100 for CXCR4), and 100 µL of the cell membrane preparation.

    • Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Separation and Detection :

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Determine the percent displacement of the radioligand at each concentration of the test compound.

    • Calculate the IC₅₀ value by non-linear regression.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

While (1-Methylisoquinolin-8-yl)methanamine remains a frontier molecule, this guide provides a robust framework for its investigation. By leveraging SAR insights from related analogs, we can hypothesize that its unique 1-methyl and 8-aminomethyl substitution pattern makes it a compelling candidate for evaluation as a kinase inhibitor or a GPCR ligand. The provided experimental protocols offer a clear, validated path for researchers to determine its true biological activity and performance relative to other isoquinoline derivatives.

The true value of the isoquinoline scaffold lies in its chemical tractability and the diverse pharmacology that can be accessed through subtle structural modifications.[1] Future work should focus on the synthesis and systematic evaluation of (1-Methylisoquinolin-8-yl)methanamine and its close analogs to fill the current data gap. Such studies will not only elucidate the specific function of this compound but will also contribute to a deeper understanding of the broader structure-activity landscape of isoquinoline-based therapeutics.

References

  • McChesney, J. D. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. Available from: [Link]

  • Henry, M. C., et al. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Pharmaceuticals (Basel). 2024. Available from: [Link]

  • Kandefer-Szerszeń, M., et al. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. 2020. Available from: [Link]

  • Al-Hiari, Y. M., et al. Physicochemical and pharmacological studies of some 8-substituted decahydroisoquinolines. PubMed. 1990. Available from: [Link]

  • Liotta, D. C., et al. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters. 2017. Available from: [Link]

  • Ono, T., et al. Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. ACS Medicinal Chemistry Letters. 2014. Available from: [Link]

  • Liotta, D. C., et al. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. Journal of Medicinal Chemistry. 2021. Available from: [Link]

  • Herbert, R. B., et al. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids. Phytochemistry. 1997. Available from: [Link]

  • Mahadeviah, B. M., et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 2024. Available from: [Link]

  • Anizon, F., et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2022. Available from: [Link]

  • Fülöp, F., et al. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences. 2023. Available from: [Link]

  • Khamidova, U., et al. Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Pharmaceuticals (Basel). 2021. Available from: [Link]

  • Wieczfinska, J., et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2022. Available from: [Link]

  • Büttner, L., et al. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. 2021. Available from: [Link]

  • Le, T. H. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023. Available from: [Link]

  • Supporting Information for a scientific article. Available from: [Link]

  • Wang, Y., et al. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. 2024. Available from: [Link]

  • Anizon, F., et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ResearchGate. 2022. Available from: [Link]

  • Cheng, C. Y., et al. Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. PLoS ONE. 2014. Available from: [Link]

  • McChesney, J. D. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. PubMed. 1981. Available from: [Link]

  • CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents.
  • Isoquinolin-8-ylmethanamine dihydrochloride. PubChem. Available from: [Link]

  • Fülöp, F., et al. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. 2023. Available from: [Link]

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Comparative

In Vitro Evaluation Guide: (1-Methylisoquinolin-8-yl)methanamine vs. Standard Reference Compounds

Executive Summary & Strategic Context In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously evaluated against fully elaborated clinical compounds to map binding ene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously evaluated against fully elaborated clinical compounds to map binding energetics and identify vectors for structural growth. (1-Methylisoquinolin-8-yl)methanamine (CAS: 136602-91-0) is a highly privileged fragment scaffold. The isoquinoline core is a well-documented pharmacophore for targeting AGC family kinases, most notably the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1].

As a Senior Application Scientist, I designed this guide to objectively compare the baseline in vitro performance of this bare fragment against gold-standard reference compounds—Fasudil (an isoquinoline sulfonamide) and Y-27632 (a 4-aminopyridine derivative)[2]. By benchmarking the fragment against these standards, researchers can accurately calculate Ligand Efficiency (LE) and validate the sensitivity of their biochemical and biophysical assay cascades.

Mechanistic Rationale: The Isoquinoline Pharmacophore

Understanding the causality behind the binding mechanics is critical before setting up in vitro assays:

  • The Hinge-Binding Core: The nitrogen atom of the isoquinoline ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1)[1].

  • The Fragment Vector: In (1-Methylisoquinolin-8-yl)methanamine, the 1-methyl group occupies a small hydrophobic sub-pocket adjacent to the hinge. Crucially, the 8-methanamine group serves as a synthetic vector pointing toward the solvent-exposed channel or the "D-pocket"[3].

  • The Standard Reference (Fasudil): Fasudil utilizes the exact same isoquinoline core but features a homopiperazine-sulfonyl extension. This extension deeply engages the cleft-like D-pocket, forming additional hydrogen bonds that drastically lower the IC50 from the micromolar (fragment) to the nanomolar (lead) range[3].

Quantitative Data Comparison

To evaluate the potential of a fragment, absolute potency (IC50) is less important than Ligand Efficiency (LE) . LE normalizes the binding affinity by the number of heavy atoms (HA), revealing how efficiently the molecule uses its size to bind the target.

CompoundRoleMW ( g/mol )ROCK1 IC50 (µM)Binding Kd (µM)Ligand Efficiency (LE)*
(1-Methylisoquinolin-8-yl)methanamine Fragment Scaffold172.23~85.0~60.0> 0.35
Fasudil (HA-1077) Standard Reference291.360.330.25~ 0.31
Y-27632 Standard Reference247.340.140.10~ 0.34

*Note: LE = (1.37 / Heavy Atoms) × pIC50. Fragment values represent baseline thresholds expected during primary FBDD screening. A fragment with an LE > 0.3 is considered an exceptional starting point for lead optimization.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the in vitro evaluation must utilize orthogonal assays. Enzymatic assays confirm functional inhibition, while biophysical assays confirm direct, reversible binding.

Protocol A: TR-FRET Biochemical Kinase Assay (Functional Profiling)
  • Causality & Rationale: Fragments must be screened at high concentrations (up to 1 mM). Standard fluorescence assays are highly susceptible to compound auto-fluorescence at these levels. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before signal reading, completely eliminating background auto-fluorescence artifacts.

  • Step-by-Step Workflow:

    • Reagent Assembly: Prepare a reaction mix containing recombinant ROCK1 kinase domain, ATP at its predetermined Km​ value (to ensure competitive inhibitors can be accurately assessed), and a biotinylated peptide substrate.

    • Compound Titration: Dispense (1-Methylisoquinolin-8-yl)methanamine (titrated from 1 mM down to 1 µM) and Fasudil (10 µM down to 1 nM) into a 384-well low-volume plate.

    • Reaction: Initiate the kinase reaction and incubate for 60 minutes at room temperature.

    • Detection: Quench the reaction with EDTA and add the detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

    • Self-Validation Check: Calculate the Z'-factor using Fasudil as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). The assay is only valid if Z' > 0.5.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Causality & Rationale: High-concentration fragment screening often yields false positives due to compound aggregation. SPR provides real-time binding kinetics, confirming a 1:1 stoichiometric interaction and allowing for the calculation of the dissociation constant ( Kd​ ).

  • Step-by-Step Workflow:

    • Surface Immobilization: Amine-couple His-tagged ROCK1 to a CM5 sensor chip until a density of ~3000 Response Units (RU) is achieved.

    • Analyte Injection: Inject (1-Methylisoquinolin-8-yl)methanamine using a Multi-Cycle Kinetic (MCK) format. Because fragments typically exhibit very fast association ( kon​ ) and dissociation ( koff​ ) rates, utilize high flow rates (50 µL/min) to minimize mass transport limitations.

    • Self-Validation Check (Reference Subtraction): Route the injection over a blank reference channel first. Subtract the reference signal from the active channel to eliminate bulk refractive index changes caused by the high DMSO concentration required to dissolve the fragment.

    • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the Kd​ .

Visualizing the Analytical Workflow

Workflow Frag Fragment: (1-Methylisoquinolin- 8-yl)methanamine SPR SPR Binding (Kd & Kinetics) Frag->SPR Direct Binding FRET TR-FRET Assay (IC50 Profiling) Frag->FRET Enzymatic Inhibition Data Data Integration & LE Calculation SPR->Data FRET->Data Ref Standards: Fasudil / Y-27632 Ref->SPR Baseline Control Ref->FRET Baseline Control Opt Structure-Guided Lead Optimization Data->Opt Vector Growth

FBDD screening workflow comparing isoquinoline fragments against standard reference inhibitors.

Comprehensive References

  • [1] Title: Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate). URL: [Link]

  • [3] Title: FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Source: Scientific Reports (via PubMed Central). URL: [Link]

  • [2] Title: Therapeutic Perspectives on ROCK Inhibition for Cerebral Cavernous Malformations. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Methylisoquinolin-8-yl)methanamine proper disposal procedures

Comprehensive Standard Operating Procedure: Disposal of (1-Methylisoquinolin-8-yl)methanamine As a Senior Application Scientist, I recognize that handling advanced pharmacophores requires more than just synthetic experti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Standard Operating Procedure: Disposal of (1-Methylisoquinolin-8-yl)methanamine

As a Senior Application Scientist, I recognize that handling advanced pharmacophores requires more than just synthetic expertise; it demands a rigorous, self-validating approach to Environmental Health and Safety (EHS). (1-Methylisoquinolin-8-yl)methanamine is a highly valuable building block in the development of kinase inhibitors and neurological therapeutics. However, its structural features—specifically the isoquinoline ring and the primary methanamine moiety—render it a reactive, basic nucleophile that poses acute toxicity and environmental hazards[1].

This guide provides the authoritative, step-by-step logistical and operational plan for the safe accumulation, segregation, and disposal of (1-Methylisoquinolin-8-yl)methanamine, ensuring strict compliance with EPA and Resource Conservation and Recovery Act (RCRA) frameworks[2].

Chemical & Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of the primary amine makes this compound alkaline and highly reactive toward electrophiles and oxidizers.

Table 1: Physicochemical and Hazard Profile

Property / AttributeSpecification
Chemical Name (1-Methylisoquinolin-8-yl)methanamine
CAS Registry Number 136602-91-0
Molecular Class Isoquinoline derivative, Primary Amine
Primary Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)[1]
RCRA Waste Classification Characteristic Hazardous Waste (Toxicity/Corrosivity)[2]
Preferred Disposal Method High-Temperature Incineration at an EPA-approved TSDF

Mechanistic Basis for Waste Segregation

Do not simply throw this compound into a generic organic waste carboy. The causality behind our segregation rules is rooted in fundamental organic chemistry.

Because (1-Methylisoquinolin-8-yl)methanamine is a basic nucleophile, mixing it with incompatible waste streams will lead to dangerous container pressurization or fires. For instance, combining this amine with halogenated solvents (e.g., dichloromethane) can induce a slow Menschutkin reaction (alkylation of the amine), generating heat and pressure over time. Mixing it with strong acids results in violent, exothermic neutralization. Therefore, it must be strictly isolated in a Halogen-Free Basic Organic Waste stream.

Incompatibility Amine (1-Methylisoquinolin-8-yl)methanamine (Basic Nucleophile) Acids Strong Acids (e.g., HCl, H2SO4) Amine->Acids Exothermic Neutralization Oxidizers Strong Oxidizers (e.g., Peroxides) Amine->Oxidizers Oxidation / Fire Hazard Halogens Halogenated Solvents (e.g., DCM) Amine->Halogens Alkylation / Heat Generation

Fig 1: Chemical incompatibility logic dictating waste segregation protocols.

Step-by-Step Disposal Workflow

To guarantee a self-validating safety system, every step of the disposal process must verify the integrity of the previous step. Follow this operational plan precisely.

Phase 1: Point-of-Generation Accumulation
  • Solvent Compatibility Check: Select a High-Density Polyethylene (HDPE) or glass waste container. Do not use metal containers , as the amine can cause slow corrosion or complexation with trace metals.

  • Volume Management (The 80% Rule): Fill the waste container only to 80% capacity. This self-validating rule ensures that if unexpected thermal expansion or minor off-gassing occurs, the headspace will absorb the pressure, preventing container rupture.

  • Drain Prohibition: Under no circumstances should aqueous solutions of this compound be poured down the drain. It violates the Clean Water Act and EPA sewer ban regulations for hazardous pharmaceuticals and chemicals, as it acts as an aquatic toxicant[3][4].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray. If the primary vessel fails, the secondary tray captures the spill, validating the physical security of the SAA.

  • Immediate Labeling: Affix a "Hazardous Waste" label the moment the first drop of waste enters the container[5]. The label must explicitly list "(1-Methylisoquinolin-8-yl)methanamine" and check the boxes for "Toxic" and "Irritant".

  • Regulatory Thresholds: Monitor the SAA closely. Do not exceed the EPA-mandated limit of 55 gallons for standard hazardous waste or 1 kg for acutely toxic waste in your laboratory space[6]. Once the limit is reached, the waste must be transferred within 3 days[7].

Phase 3: Empty Container Decontamination
  • Triple-Rinsing: Empty reagent bottles that held the pure compound are not considered "RCRA empty" until decontaminated. Triple-rinse the glass bottle with a compatible polar organic solvent (e.g., methanol or ethanol)[7].

  • Rinsate Capture: Collect 100% of the rinsate and deposit it into the Halogen-Free Basic Organic Waste container.

  • Defacing & Disposal: Once triple-rinsed, use a thick marker to completely deface the original manufacturer label. The clean glass bottle can now be safely discarded in the designated broken glass or solid waste receptacle[5].

Workflow Step1 1. Waste Generation Collect solid/liquid waste at bench Step2 2. Segregation Isolate as Halogen-Free Basic Organic Step1->Step2 Step3 3. SAA Storage Secondary containment, max 55 gal Step2->Step3 Step4 4. EHS Profiling RCRA characterization & manifesting Step3->Step4 Step5 5. TSDF Transfer High-temperature incineration Step4->Step5

Fig 2: End-to-end disposal workflow for (1-Methylisoquinolin-8-yl)methanamine waste.

Spill Response and Emergency Logistics

In the event of an accidental spill of (1-Methylisoquinolin-8-yl)methanamine (solid or solution):

  • Evacuate and Isolate: Clear personnel from the immediate vicinity to prevent inhalation of irritant dust or vapors[1].

  • Neutralization & Absorption: Do not use water, as it may spread the contamination. Cover the spill with a chemically inert, non-combustible absorbent material (e.g., sand or vermiculite). If the spill is highly basic, a weak, solid acid (like citric acid powder) can be used cautiously to neutralize the amine before sweeping.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label it as "Spill Cleanup: Contains (1-Methylisoquinolin-8-yl)methanamine".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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